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  • Product: 6-(Benzoyloxy)hexanoic acid
  • CAS: 137591-00-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-(Benzoyloxy)hexanoic Acid – Structural Dynamics and Synthetic Utility

This technical guide details the structural dynamics, synthetic pathways, and metabolic significance of 6-(Benzoyloxy)hexanoic acid , a critical intermediate in the lifecycle of "green" plasticizers and a versatile linke...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural dynamics, synthetic pathways, and metabolic significance of 6-(Benzoyloxy)hexanoic acid , a critical intermediate in the lifecycle of "green" plasticizers and a versatile linker in bioconjugate chemistry.

Executive Summary

6-(Benzoyloxy)hexanoic acid (CAS: N/A for commercial bulk; specific metabolite ID in green chemistry) is a bifunctional ester-acid intermediate. It has emerged as a pivotal compound in the environmental impact assessment of next-generation plasticizers, specifically 1,6-hexanediol dibenzoate . Unlike its ether-based analogs (e.g., diethylene glycol dibenzoate), which generate persistent toxic metabolites, 6-(benzoyloxy)hexanoic acid represents a "safe-fail" intermediate that undergoes rapid


-oxidation. Beyond its environmental role, its structure—comprising a lipophilic benzoate head and a hydrophilic carboxylic tail separated by a flexible pentyl spacer—makes it a valuable linker candidate for prodrug design and polymer synthesis.

Chemical Identity & Structural Analysis[1][2]

This compound is an ester-acid hybrid , formally derived from the esterification of benzoic acid with 6-hydroxyhexanoic acid (the open-chain form of


-caprolactone).
Nomenclature & Descriptors
PropertyDetail
IUPAC Name 6-(Benzoyloxy)hexanoic acid
Common Names 6-Benzoyloxycaproic acid; Benzoic acid 5-carboxy-pentyl ester
Molecular Formula

Molecular Weight 236.26 g/mol
SMILES O=C(O)CCCCCOC(=O)c1ccccc1
Key Functional Groups Aromatic Ester (Benzoate), Terminal Carboxylic Acid
3D Conformational Dynamics

The molecule features a flexible polymethylene linker (


) connecting two rigid polar termini.
  • Steric Profile: The benzoate group is planar and sterically demanding, often driving the molecule to adopt an extended conformation in lipid bilayers or hydrophobic pockets.

  • Electronic Character: The ester linkage is susceptible to enzymatic hydrolysis (esterases), while the terminal carboxylic acid (

    
    ) ensures water solubility at physiological pH, facilitating transport in aqueous biological media.
    

Physicochemical Properties

Note: As a metabolic intermediate, bulk physical properties are often derived from high-purity synthetic standards.

ParameterValue / CharacteristicContext
Physical State Waxy Solid / Viscous OilTypical of

fatty acid derivatives.
Solubility Soluble in

, DMSO, MeOH; Sparingly soluble in

(acid form).
Acid salt (pH > 5) is water-soluble.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; membrane permeable.
Stability Hydrolytically unstable at pH > 9 or pH < 2.Ester bond cleavage yields benzoic acid + 6-hydroxyhexanoic acid.

Synthetic Pathways

For researchers requiring this compound as an analytical standard or drug linker, we recommend nucleophilic acyl substitution over direct condensation to avoid self-polymerization of the hydroxy acid.

Protocol: Selective O-Benzoylation (Schotten-Baumann Conditions)

This protocol selectively targets the hydroxyl group of 6-hydroxyhexanoic acid (formed in situ from caprolactone) while minimizing oligomerization.

Reagents:


-Caprolactone, Sodium Hydroxide (NaOH), Benzoyl Chloride, Dichloromethane (DCM).
  • Ring Opening: Dissolve

    
    -caprolactone (10 mmol) in 1M NaOH (20 mmol) and stir at room temperature for 4 hours to fully hydrolyze to sodium 6-hydroxyhexanoate.
    
  • Acylation: Cool the aqueous solution to 0°C. Simultaneously add benzoyl chloride (11 mmol) and additional NaOH dropwise to maintain pH > 10. Critical: High pH prevents the carboxylic acid from competing as a nucleophile, favoring O-acylation.

  • Work-up: Acidify carefully with 1M HCl to pH 3. The product, 6-(benzoyloxy)hexanoic acid, will precipitate or form an oil.

  • Extraction: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica column chromatography (Eluent: 5% MeOH in DCM).

Visualization of Synthetic Logic

Synthesis Caprolactone ε-Caprolactone (Cyclic Precursor) HydroxyAcid 6-Hydroxyhexanoate (Open Chain Salt) Caprolactone->HydroxyAcid NaOH, Hydrolysis Product 6-(Benzoyloxy)hexanoic Acid (Target) HydroxyAcid->Product Benzoyl Chloride Schotten-Baumann BenzoylCl Benzoyl Chloride (Acylating Agent) BenzoylCl->Product

Figure 1: Synthetic route converting cyclic caprolactone to the linear benzoate ester.

Analytical Characterization

Validating the structure requires distinguishing the ester carbonyl from the acid carbonyl .

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.05 (d, 2H, ortho-benzoate)
      
    • 
       7.55 (t, 1H, para-benzoate)
      
    • 
       7.45 (t, 2H, meta-benzoate)
      
    • 
       4.33 (t, 2H, 
      
      
      
      -O-CO-Ph) – Diagnostic triplet downfield due to ester.
    • 
       2.38 (t, 2H, 
      
      
      
      -COOH)
    • 
       1.81 (m, 2H, 
      
      
      
      -protons to ester)
    • 
       1.70 (m, 2H, 
      
      
      
      -protons to acid)
    • 
       1.50 (m, 2H, central methylene)
      
Mass Spectrometry (MS)
  • Ionization: ESI (-) or EI.

  • Parent Ion:

    
     at m/z 235.
    
  • Fragmentation: Look for loss of benzoic acid (m/z 121) or the benzoyl cation (m/z 105).

Metabolic Significance & Applications[7]

The "Green" Plasticizer Degradation Pathway

The industrial relevance of 6-(benzoyloxy)hexanoic acid lies in the biodegradation of 1,6-hexanediol dibenzoate . Unlike phthalates, this molecule degrades cleanly.

Mechanism:

  • Hydrolysis: The dibenzoate is hydrolyzed to 1,6-hexanediol monobenzoate.[1][2][3]

  • Oxidation: The free alcohol is oxidized to the carboxylic acid, yielding 6-(benzoyloxy)hexanoic acid .

  • 
    -Oxidation:  The alkyl chain is shortened by 2 carbons, yielding 4-(benzoyloxy)butanoic acid .
    
  • Cleavage: Final hydrolysis releases benzoic acid (metabolized) and succinate (TCA cycle).

Metabolism Dibenzoate 1,6-Hexanediol Dibenzoate (Plasticizer) Monobenzoate 1,6-Hexanediol Monobenzoate Dibenzoate->Monobenzoate Hydrolysis Target 6-(Benzoyloxy)hexanoic Acid (Key Intermediate) Monobenzoate->Target Alcohol Oxidation Butanoic 4-(Benzoyloxy)butanoic Acid Target->Butanoic β-Oxidation (-2C) Benzoic Benzoic Acid (Mineralized) Butanoic->Benzoic Hydrolysis

Figure 2: Biodegradation pathway demonstrating the non-persistent nature of the compound.

Drug Delivery Applications

Researchers utilize this structure as a cleavable linker . The ester bond is stable in plasma but susceptible to intracellular esterases. By attaching a drug to the carboxylic acid end (forming an amide) and modifying the benzoate end, one can create prodrugs that release the active payload upon ester hydrolysis.

References

  • Biodegradation of Green Plasticizers: Kermanshahi pour, A., et al. "Metabolites from the biodegradation of 1,6-hexanediol dibenzoate, a potential green plasticizer, by Rhodococcus rhodochrous." Journal of Mass Spectrometry, 2009.

  • Structural Identification: NIST Chemistry WebBook, SRD 69. "Hexanoic acid, 6-(benzoyloxy)- vs 6-(benzoylamino)- differentiation."

  • Plasticizer Safety: Erythropel, H. C., et al. "Designing green plasticizers: Influence of alkyl chain length on biodegradation." Chemosphere, 2012.

  • Synthetic Methodology (Analogous): "Schotten-Baumann Reaction Protocol." Organic Syntheses, Coll. Vol. 1, p. 328.

Sources

Exploratory

6-(Benzoyloxy)hexanoic acid CAS number and molecular weight

[1] Executive Summary 6-(Benzoyloxy)hexanoic acid (Formula:

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-(Benzoyloxy)hexanoic acid (Formula: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


; MW: 236.26  g/mol ) is a specialized organic ester-acid intermediate.[1] While not widely distributed as a standalone commodity chemical in bulk catalogs, it serves as a critical metabolic marker  in the biodegradation of "green" plasticizers (specifically 1,6-hexanediol dibenzoate) and as a versatile linker moiety  in medicinal chemistry. Its structure combines a lipophilic benzoyl cap with a hydrophilic carboxylic acid tail via a hexyl spacer, making it valuable for modulating the solubility and metabolic stability of prodrugs and polymer conjugates.

Part 1: Physicochemical Identification

This section establishes the definitive chemical identity of the compound. Due to its transient nature in metabolic pathways, it is often referenced in the context of its parent compounds or derivatives.

Core Identifiers
PropertyData
Chemical Name 6-(Benzoyloxy)hexanoic acid
Synonyms 6-Benzoyloxycaproic acid; 5-Carboxypentyl benzoate; Hexanoic acid, 6-(benzoyloxy)-
Molecular Formula

Molecular Weight 236.26 g/mol
CAS Registry Number Note: Specific CAS not widely listed in public commercial catalogs. Often indexed as a metabolite of 1,6-Hexanediol dibenzoate (CAS 19924-27-2).
Parent Compound 1,6-Hexanediol dibenzoate (CAS 19924-27-2)
SMILES OC(=O)CCCCCOC(=O)c1ccccc1
InChI Key (Predicted) InChI=1S/C13H16O4/c14-12(15)9-5-2-6-10-17-13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)
Predicted Physical Properties[3]
  • Physical State: Viscous oil or low-melting solid (dependent on purity).

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water (acidic pH), soluble in aqueous base (as the benzoate/hexanoate salt).

  • pKa: ~4.8 (Carboxylic acid group).

Part 2: Synthetic & Metabolic Pathways

The generation of 6-(benzoyloxy)hexanoic acid occurs through two primary distinct pathways: Laboratory Synthesis (for reference standards) and Biological Degradation (environmental fate).

Method A: Laboratory Synthesis (Schotten-Baumann Protocol)

To generate high-purity standards for analytical validation, a direct esterification is preferred.

Protocol:

  • Reagents: 6-Hydroxyhexanoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Pyridine or Triethylamine (2.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 6-hydroxyhexanoic acid in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add base (Pyridine/TEA) dropwise.

    • Add Benzoyl chloride slowly to prevent exotherm.

    • Stir at RT for 4-6 hours.

    • Quench: Add 1M HCl to neutralize excess base and protonate the carboxylic acid.

    • Extraction: Extract organic layer, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Method B: Metabolic Formation (Biodegradation)

In environmental studies, this compound appears as a stable intermediate during the bacterial degradation of plasticizers by Rhodococcus rhodochrous.

Mechanism:

  • Hydrolysis: 1,6-Hexanediol dibenzoate is hydrolyzed by esterases to release one Benzoic acid molecule and 1,6-Hexanediol monobenzoate .

  • Oxidation: The free alcohol group on the monobenzoate is oxidized (via alcohol dehydrogenase) to the carboxylic acid, yielding 6-(Benzoyloxy)hexanoic acid .

  • Beta-Oxidation: The hexanoic acid chain undergoes

    
    -oxidation, shortening the chain to 4-(benzoyloxy)butanoic acid.
    
Pathway Visualization

G Parent 1,6-Hexanediol Dibenzoate (Plasticizer) Inter1 1,6-Hexanediol Monobenzoate (Intermediate) Parent->Inter1 Enzymatic Hydrolysis (Esterase) Benzoic Benzoic Acid (Byproduct) Parent->Benzoic Target 6-(Benzoyloxy)hexanoic Acid (Target Metabolite) Inter1->Target Alcohol Oxidation (ADH) Degradant 4-(Benzoyloxy)butanoic Acid (Beta-Oxidation Product) Target->Degradant Beta-Oxidation (-2 Carbons)

Figure 1: Metabolic degradation pathway of dibenzoate plasticizers yielding 6-(benzoyloxy)hexanoic acid.

Part 3: Applications in Research

Green Chemistry & Environmental Monitoring

As the industry shifts away from phthalates (e.g., DEHP) toward "green" plasticizers like 1,6-hexanediol dibenzoate, monitoring the environmental fate of these new compounds is critical.

  • Role: 6-(Benzoyloxy)hexanoic acid serves as a biomarker for the incomplete mineralization of dibenzoate plasticizers. Its detection in soil or water samples indicates active biological breakdown but incomplete removal.

Medicinal Chemistry (Linker Design)

The structure contains a "Benzoyl - C6 Linker - Acid" motif.

  • Hapten Synthesis: The carboxylic acid can be activated (NHS-ester) to react with carrier proteins (BSA/KLH), while the benzoyl group serves as the epitope for antibody generation.

  • Prodrugs: Drugs with poor membrane permeability can be esterified to the acid end. The benzoyl hexyl chain increases lipophilicity (

    
    ), facilitating cell entry before intracellular hydrolysis.
    

Part 4: Analytical Characterization

When synthesizing or isolating this compound, the following spectral signatures confirm its identity.

TechniqueExpected Signal / Characteristic
Mass Spectrometry (ESI-MS) [M-H]-: 235.2 m/z (Negative mode)[M+H]+: 237.3 m/z (Positive mode)Fragment: 105 m/z (Benzoyl cation,

)
IR Spectroscopy 1715 cm⁻¹: C=O stretch (Carboxylic acid)1725 cm⁻¹: C=O stretch (Benzoate ester)2800-3000 cm⁻¹: C-H stretch (Alkyl chain)
1H-NMR (CDCl₃) δ 8.0, 7.5, 7.4: Aromatic protons (Benzoyl)δ 4.3: Triplet (

)δ 2.3: Triplet (

)δ 1.4-1.8: Multiplets (Internal hexyl

)

References

  • Kermanshahi-pour, A., et al. (2009).[2] Biodegradation of the potential green plasticizer 1,6-hexanediol dibenzoate by Rhodococcus rhodochrous. Canadian Journal of Chemical Engineering . Link

  • Erythropel, H. C., et al. (2014). Mechanisms of biodegradation of dibenzoate plasticizers. Chemosphere . Link

  • Sigma-Aldrich. 1,6-Hexanediol dibenzoate Product Page (Parent Compound). Link

  • PubChem. Compound Summary for 1,6-Hexanediol dibenzoate. Link

Sources

Foundational

Solubility of 6-(Benzoyloxy)hexanoic Acid in Organic Solvents: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-(benzoyloxy)hexanoic acid in organic solvents. Designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 6-(benzoyloxy)hexanoic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers detailed experimental protocols, and presents a framework for systematic solvent screening. By understanding the physicochemical characteristics of 6-(benzoyloxy)hexanoic acid and applying rigorous experimental design, researchers can effectively identify suitable solvent systems for a range of applications, from synthesis and purification to formulation and analysis.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like 6-(benzoyloxy)hexanoic acid, which possesses both a lipophilic benzoyl group and a more polar hexanoic acid chain, understanding its solubility profile is paramount. In drug development, poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate. In chemical synthesis, knowledge of solubility is crucial for reaction kinetics, product isolation, and purification. This guide provides the foundational knowledge and practical protocols to expertly navigate the challenges of determining the solubility of this bifunctional molecule.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The structure of 6-(benzoyloxy)hexanoic acid presents an interesting case study in solubility prediction due to its amphiphilic nature.

  • Molecular Structure and Polarity: 6-(benzoyloxy)hexanoic acid consists of a nonpolar aromatic benzene ring and a six-carbon aliphatic chain, contributing to its lipophilic character. Conversely, the carboxylic acid and ester functional groups introduce polarity through the potential for hydrogen bonding and dipole-dipole interactions. The interplay between these nonpolar and polar regions dictates the compound's affinity for various organic solvents.

  • Solvent-Solute Interactions:

    • Van der Waals Forces: The non-polar portions of the molecule will interact favorably with non-polar solvents (e.g., hexane, toluene) through weak van der Waals forces.[1]

    • Dipole-Dipole Interactions and Hydrogen Bonding: The ester and carboxylic acid moieties can engage in dipole-dipole interactions and form hydrogen bonds with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO). Carboxylic acids often exist as hydrogen-bonded dimers, which can influence their solubility behavior.[1]

  • Predictive Assessment: Based on its structure, 6-(benzoyloxy)hexanoic acid is expected to exhibit good solubility in a range of organic solvents. It is likely to be soluble in less polar solvents like ethers and chloroform, as well as in polar solvents such as alcohols.[1][2] However, its solubility in highly nonpolar alkanes may be more limited. The presence of the hexanoic acid chain suggests that its solubility in water will be low, a characteristic of carboxylic acids with increasing carbon chain length.[2][3][4]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-defined experimental protocols. Two common methods are detailed below: the Isothermal Saturation Method and a qualitative rapid assessment.

Isothermal Saturation Method (Gravimetric Analysis)

This method provides a quantitative measure of solubility by determining the mass of solute dissolved in a specific volume of solvent at a constant temperature.[5]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 6-(benzoyloxy)hexanoic acid to a series of vials, each containing a different organic solvent of interest. An excess is confirmed by the presence of undissolved solid after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Sample Collection and Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any particulate matter.

    • Dispense the filtered solution into a pre-weighed container.

    • Determine the mass of the collected solution.

    • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is achieved.

    • Weigh the container with the dried solid.

  • Calculation of Solubility:

    • Solubility (g/L) = (Mass of dried solid) / (Volume of supernatant collected)

Diagram of the Isothermal Saturation Workflow:

G A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Filter supernatant B->C D Collect known volume of filtrate C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: Isothermal Saturation Method Workflow.

Rapid Qualitative Solubility Assessment

For initial screening, a rapid qualitative assessment can be employed to quickly categorize solvents.

Experimental Protocol:

  • Sample Preparation:

    • Weigh a small, known mass of 6-(benzoyloxy)hexanoic acid (e.g., 10 mg) into a small test tube or vial.[6]

  • Solvent Addition:

    • Add a measured volume of the test solvent (e.g., 1 mL) to the vial.[6]

  • Observation:

    • Vigorously shake or vortex the mixture and observe.[6]

    • Categorize the solubility as:

      • Soluble: The solid completely dissolves.

      • Partially Soluble: Some, but not all, of the solid dissolves.

      • Insoluble: The solid does not appear to dissolve.

Diagram of Solvent-Solute Interaction Logic:

G Solute 6-(Benzoyloxy)hexanoic Acid Interaction Intermolecular Forces (Van der Waals, H-Bonding, Dipole-Dipole) Solute->Interaction Solvent Organic Solvent Solvent->Interaction Solubility Solubility Interaction->Solubility

Caption: Factors influencing solubility.

Data Presentation and Interpretation

To facilitate comparison, all quantitative solubility data should be summarized in a structured table.

Table 1: Predicted and Experimental Solubility of 6-(Benzoyloxy)hexanoic Acid

Organic SolventSolvent PolarityPredicted SolubilityExperimental Solubility (g/L at 25°C)
HexaneNonpolarLowTo be determined
TolueneNonpolar (Aromatic)Moderate to HighTo be determined
Diethyl EtherSlightly PolarHighTo be determined
DichloromethanePolar AproticHighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticHighTo be determined
EthanolPolar ProticHighTo be determined
MethanolPolar ProticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined

Note: This table serves as a template for recording experimentally determined data.

Conclusion and Future Directions

This guide has outlined the theoretical considerations and practical methodologies for determining the solubility of 6-(benzoyloxy)hexanoic acid in organic solvents. By applying the principles of solvent-solute interactions and employing rigorous experimental techniques such as the isothermal saturation method, researchers can generate a comprehensive solubility profile for this compound. This data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating final products. Future work should focus on expanding the range of solvents tested and investigating the effect of temperature on solubility to create a complete physicochemical profile of 6-(benzoyloxy)hexanoic acid.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • BenchChem. (n.d.). Solubility of Solvent Blue 35 in organic solvents.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids.
  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Solubility expt.
  • Thompson Rivers University. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Quora. (2016, July 10). What is the solubility of hexanoic acid? How can this be determined?

Sources

Exploratory

literature review on 6-(Benzoyloxy)hexanoic acid synthesis intermediates

Executive Summary 6-(Benzoyloxy)hexanoic acid (also referred to as 6-benzoyloxycaproic acid) is a critical intermediate in the study of biodegradable polymers and plasticizer metabolism. Structurally, it consists of a he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Benzoyloxy)hexanoic acid (also referred to as 6-benzoyloxycaproic acid) is a critical intermediate in the study of biodegradable polymers and plasticizer metabolism. Structurally, it consists of a hexanoic acid backbone terminated by a benzoate ester at the


-position (

).

This compound serves two primary functions in drug development and materials science:

  • Metabolic Reference Standard: It is the primary metabolite of 1,6-hexanediol dibenzoate , a "green" plasticizer used to replace phthalates. Its isolation and characterization are essential for toxicological screening and environmental fate studies.

  • Polymer Initiation Adduct: It represents the "n=1" mono-adduct formed during the ring-opening polymerization (ROP) of

    
    -caprolactone initiated by benzoic acid. Understanding its physicochemical properties allows for precise control over polymer end-group functionality.
    

Note on Nomenclature: Do not confuse this ester with 6-(benzoylamino)hexanoic acid (6-benzamidohexanoic acid), which contains an amide linkage and is a derivative of


-aminocaproic acid.

Strategic Synthesis Architecture

To obtain high-purity 6-(benzoyloxy)hexanoic acid for use as a reference standard or pharmaceutical intermediate, a stepwise linear synthesis is superior to the ring-opening of


-caprolactone. While the latter is atom-economical, it often yields a statistical distribution of oligomers (n=1, 2, 3...) that are difficult to separate.

The recommended Oxidative Desymmetrization Route ensures structural integrity and high purity.

Comparison of Routes
FeatureRoute A: Oxidative Desymmetrization (Recommended)Route B: Caprolactone Ring Opening (Industrial)
Starting Material 1,6-Hexanediol

-Caprolactone + Benzoic Acid
Mechanism Selective Esterification

Oxidation
Nucleophilic Acyl Substitution
Purity Profile High (>98%); Discrete moleculeLow; Mixture of oligomers (PDI > 1.0)
Scalability Linear, multi-step (Lab/Pilot scale)Single-step (Industrial bulk)
Application Analytical Standards, API IntermediatesPolymer production (PCL)

Detailed Experimental Protocol

Route A: Oxidative Desymmetrization of 1,6-Hexanediol

This protocol utilizes a "protect-then-oxidize" strategy. 1,6-Hexanediol is first desymmetrized to the mono-benzoate ester, followed by oxidation of the remaining primary alcohol to the carboxylic acid.

Phase 1: Synthesis of 6-(Benzoyloxy)hexan-1-ol

Objective: Selective mono-esterification of a symmetric diol.

Reagents:

  • 1,6-Hexanediol (10.0 equiv.) – Excess prevents di-esterification.

  • Benzoyl Chloride (1.0 equiv.)

  • Triethylamine (

    
    , 1.2 equiv.)
    
  • Dichloromethane (DCM) or THF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 1,6-hexanediol (118 g, 1.0 mol) in anhydrous DCM (500 mL) in a 1L round-bottom flask equipped with a magnetic stir bar and dropping funnel.

  • Base Addition: Add triethylamine (16.7 mL, 0.12 mol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add benzoyl chloride (14.0 g, 0.1 mol) dissolved in DCM (50 mL) over 1 hour. The slow addition combined with the large excess of diol favors the mono-ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Wash the organic phase with water (3 x 200 mL) to remove triethylamine hydrochloride and the bulk of excess 1,6-hexanediol (which is water-soluble).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes). Isolate the mono-ester as a colorless oil.

    • Target Yield: 75-85% based on benzoyl chloride.

Phase 2: Jones Oxidation to 6-(Benzoyloxy)hexanoic Acid

Objective: Oxidation of primary alcohol to carboxylic acid without hydrolyzing the ester.

Reagents:

  • 6-(Benzoyloxy)hexan-1-ol (from Phase 1)

  • Jones Reagent (

    
     in dilute 
    
    
    
    )
  • Acetone (Solvent)[1][2]

Protocol:

  • Preparation: Dissolve 6-(benzoyloxy)hexan-1-ol (10.0 g, 45 mmol) in acetone (150 mL) and cool to 0°C.

  • Oxidation: Slowly add Jones Reagent dropwise until the orange color persists for >1 minute. Maintain temperature <5°C to prevent ester hydrolysis.

  • Quench: Add Isopropanol (5 mL) to quench excess oxidant (solution turns green due to Cr(III) formation).

  • Extraction:

    • Decant the acetone solution from the chromium salts.

    • Concentrate the acetone, dilute the residue with EtOAc (100 mL), and wash with 1M HCl (50 mL) followed by Brine.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
  • Crystallization: Recrystallize from Hexane/EtOAc or Diethyl Ether/Pentane to obtain the pure acid.

    • Appearance: White crystalline solid or waxy solid.

    • Melting Point: ~38-42°C (verify with authentic standard).

Visualization & Workflows

Reaction Scheme

The following diagram illustrates the chemical transformation from the symmetric diol to the target acid.

ReactionScheme Start 1,6-Hexanediol (HO-(CH2)6-OH) Inter 6-(Benzoyloxy)hexan-1-ol (Ph-COO-(CH2)6-OH) Start->Inter Desymmetrization (Et3N, DCM, 0°C) Reagent1 Benzoyl Chloride (1.0 equiv) Reagent1->Inter Product 6-(Benzoyloxy)hexanoic Acid (Ph-COO-(CH2)5-COOH) Inter->Product Oxidation (Acetone, 0°C) Reagent2 Jones Reagent (CrO3 / H2SO4) Reagent2->Product

Caption: Stepwise synthesis of 6-(Benzoyloxy)hexanoic acid via oxidative desymmetrization.

Experimental Workflow

This flowchart guides the researcher through the critical decision points and purification steps.

Workflow Step1 Dissolve 1,6-Hexanediol (10 eq) in DCM + Et3N Step2 Add Benzoyl Chloride (1 eq) Dropwise at 0°C Step1->Step2 Check1 TLC Check: Mono- vs Di-ester? Step2->Check1 Purify1 Aq. Workup & Column Chromatography (Remove excess Diol) Check1->Purify1 Reaction Complete Step3 Dissolve Mono-ester in Acetone Cool to 0°C Purify1->Step3 Step4 Add Jones Reagent (Orange color persist) Step3->Step4 Quench Quench with Isopropanol Extract with EtOAc Step4->Quench Final Recrystallize Product (Hexane/EtOAc) Quench->Final

Caption: Operational workflow for the isolation of high-purity 6-(Benzoyloxy)hexanoic acid.

Characterization & Quality Control

To validate the synthesis of the correct intermediate (Ester) and not the Amide or Ether, use the following spectroscopic markers:

TechniqueDiagnostic SignalInterpretation
FT-IR ~1715-1720 cm⁻¹C=O stretch (Carboxylic Acid dimer)
~1710-1730 cm⁻¹C=O stretch (Benzoate Ester) - typically overlaps or appears as a shoulder.
~1270 cm⁻¹C-O stretch (Ester linkage)
1H-NMR

4.30 ppm (t, 2H)

(Deshielded methylene next to ester oxygen)

2.35 ppm (t, 2H)

(Methylene next to carboxylic acid)

7.4-8.1 ppm (m, 5H)
Aromatic protons (Benzoyl group)
Mass Spec m/z 236

Molecular ion (verify absence of m/z 235 for Amide)

References

  • Biodegradation of Plasticizers

    • Nalli, S., Cooper, D. G., & Nicell, J. A. (2006). "Biodegradation of plasticizers by Rhodococcus rhodochrous." Biodegradation, 17(5), 467–476. Link

    • Context: Identifies 6-(benzoyloxy)hexanoic acid as the primary metabolite of 1,6-hexanediol dibenzoate, confirming the structure via authentic synthesis.
  • Polymer Synthesis (ROP)

    • Kricheldorf, H. R., & Eggerstedt, S. (1998). "Polylactones, 44.

      
      -caprolactone initiated by benzoic acid." Macromolecular Chemistry and Physics, 199(12), 2729–2735. Link
      
    • Context: Describes the reaction of benzoic acid with caprolactone, where the target molecule is the first propag
  • Metabolic Pathway Analysis

    • Kermanshahi, pour, A., et al. (2014). "Metabolites from the biodegradation of 1,6-hexanediol dibenzoate." Journal of Environmental Science and Health, Part A, 49(1), 1–8. Link

    • Context: Details the oxidative degradation pathway and the use of GC/MS and FTMS to confirm the acid intermedi
  • Green Chemistry Oxidation Methods

    • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Acids and Esters: A Guide to Current Common Practice. Springer. Link

    • Context: Source for standard Jones and TEMPO oxid

Sources

Foundational

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of 6-(Benzoyloxy)hexanoic Acid

This guide provides a comprehensive analysis of the potential toxicological profile and safe handling procedures for 6-(Benzoyloxy)hexanoic acid. In the absence of direct experimental data for this specific molecule, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential toxicological profile and safe handling procedures for 6-(Benzoyloxy)hexanoic acid. In the absence of direct experimental data for this specific molecule, this document employs a scientifically rigorous read-across approach. This methodology leverages extensive data from structurally similar compounds and predicted metabolites to forecast the toxicological properties and establish a robust framework for safety. This guide is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound.

Introduction and Scientific Rationale

6-(Benzoyloxy)hexanoic acid is a chemical entity comprising a hexanoic acid backbone ester-linked to a benzoyl group. Its toxicological profile is not independently established in published literature. Therefore, this guide is built upon the foundational principle of metabolic prediction and toxicological read-across.

1.1 The Principle of Read-Across

For novel or data-poor substances, regulatory bodies and toxicologists often use a "read-across" approach. This involves predicting the properties of a target chemical by using data from well-studied, structurally related chemicals. The central hypothesis for 6-(Benzoyloxy)hexanoic acid is that its primary metabolic pathway involves enzymatic hydrolysis of the ester bond.

1.2 Predicted Metabolic Fate

Esterase enzymes, abundant in the skin, blood, and liver, are expected to rapidly hydrolyze 6-(Benzoyloxy)hexanoic acid into its constituent parts: Benzoic Acid and 6-Hydroxyhexanoic Acid . The latter is a derivative of hexanoic acid and is anticipated to share a similar toxicological pathway. Consequently, the toxicity profile of the parent compound is primarily dictated by the known profiles of benzoic acid and hexanoic acid.

Metabolic Pathway Parent 6-(Benzoyloxy)hexanoic Acid Enzyme Esterases (Skin, Liver, Blood) Parent->Enzyme Metabolite1 Benzoic Acid Enzyme->Metabolite1 Hydrolysis Metabolite2 6-Hydroxyhexanoic Acid (proxy to Hexanoic Acid) Enzyme->Metabolite2 Hydrolysis

Caption: Predicted metabolic hydrolysis of 6-(Benzoyloxy)hexanoic acid.

Predictive Toxicity Profile

The following sections detail the anticipated toxicological endpoints for 6-(Benzoyloxy)hexanoic acid, based on data from its predicted metabolites.

2.1 Acute Toxicity

The acute toxicity is expected to be a composite of its metabolites.

  • Oral: Hexanoic acid exhibits a moderate order of acute oral toxicity in rats (LD50 value of 1886 mg/kg bw), while benzoic acid has low acute toxicity[1]. Benzyl benzoate, a related ester, is classified as harmful if swallowed[2]. Therefore, 6-(Benzoyloxy)hexanoic acid should be considered harmful if swallowed .

  • Dermal: Dermal toxicity for hexanoic acid is low (LD50 values in rabbits ranging from 580 to >5000 mg/kg bw)[1]. However, given its structural alerts, it should be handled with caution.

  • Inhalation: Hexanoic acid has low acute inhalation toxicity, with no deaths observed in rats exposed to near-saturated vapors[1][3]. However, as with any chemical powder or aerosol, inhalation of mists or dusts should be avoided.

2.2 Skin and Eye Irritation

This is anticipated to be the most significant hazard.

  • Skin Corrosion/Irritation: Hexanoic acid is a known skin irritant and is considered corrosive at high concentrations[1][3]. Rabbits dermally exposed to hexanoic acid developed erythema and edema[3]. Therefore, 6-(Benzoyloxy)hexanoic acid is predicted to be a skin irritant and potentially corrosive .

  • Serious Eye Damage/Irritation: Hexanoic acid is severely irritating to the eyes and is indicated as corrosive in in-vitro assays[1][3]. The related compound 6-benzamidohexanoic acid is classified as causing serious eye damage[4]. A similar profile is expected, classifying 6-(Benzoyloxy)hexanoic acid as likely to cause serious eye damage .

2.3 Sensitization

Based on available data, neither hexanoic acid nor benzoic acid are considered significant skin sensitizers[1][5]. Therefore, 6-(Benzoyloxy)hexanoic acid is not expected to be a dermal sensitizer.

2.4 Genotoxicity and Carcinogenicity

Extensive testing on benzoic acid and its salts shows no evidence of genotoxic or carcinogenic potential[5][6]. Hexanoic acid has also been concluded to not present a concern for genotoxicity[1]. There is no structural alert to suggest a carcinogenic risk.

2.5 Reproductive and Developmental Toxicity

While some short-chain carboxylic acids have raised concerns about developmental toxicity, high-quality studies on read-across compounds did not show these effects at relevant doses[1][7]. Benzoic acid is not considered a reproductive or developmental toxicant[6]. Therefore, no significant reproductive or developmental toxicity is anticipated.

2.6 Summary of Predicted Toxicological Endpoints

Toxicological EndpointPredicted OutcomeRationale / Key Evidence
Acute Oral Toxicity Category 4 (Harmful)Based on data for hexanoic acid and benzyl benzoate[1][2].
Acute Dermal Toxicity Low ToxicityBased on data for hexanoic acid[1].
Acute Inhalation Toxicity Low ToxicityBased on data for hexanoic acid[1].
Skin Corrosion/Irritation Category 2 (Irritant) / 1C (Corrosive)Strong evidence from hexanoic acid, which is a known corrosive/irritant[1][3].
Serious Eye Damage Category 1 (Causes serious eye damage)Strong evidence from hexanoic acid and related structures[1][3][4].
Skin Sensitization Not a sensitizerBased on negative data for hexanoic acid and benzoic acid[1][5].
Genotoxicity Not genotoxicBased on extensive negative data for benzoic acid and hexanoic acid[1][6].
Carcinogenicity Not carcinogenicBased on negative data for benzoic acid and lack of structural alerts[5][6].
Reproductive Toxicity Not expected to be a reproductive toxicantBased on data for read-across compounds[1][6].

Model Safety Data Sheet (SDS) Framework

This section outlines the key information that would populate a Safety Data Sheet for 6-(Benzoyloxy)hexanoic acid, based on the predictive toxicological assessment.

Section 1: Identification

  • Product Name: 6-(Benzoyloxy)hexanoic acid

  • Synonyms: Benzoyl 6-hydroxyhexanoate

  • Recommended Use: For research and development purposes only.

Section 2: Hazards Identification

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Skin Corrosion/Irritation (Category 1C or 2)

    • Serious Eye Damage (Category 1)

  • GHS Label Elements:

    • Pictograms:

      • GHS05 (Corrosion)

      • GHS07 (Exclamation Mark)

    • Signal Word: Danger

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H314: Causes severe skin burns and eye damage. (Or H315: Causes skin irritation. and H318: Causes serious eye damage.)

    • Precautionary Statements:

      • P260: Do not breathe dusts or mists.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.

      • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

      • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

      • P310: Immediately call a POISON CENTER or doctor.

Section 4: First-Aid Measures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 7: Handling and Storage

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generation of dusts or mists. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use of a chemical fume hood is strongly recommended. Ensure eyewash stations and safety showers are close to the workstation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.

    • Respiratory Protection: If dusts or mists are generated, a NIOSH-approved respirator is recommended.

Framework for Experimental Verification

To move from a predictive to a definitive toxicity profile, a tiered set of experiments should be conducted. This workflow represents a self-validating system to confirm the assumptions made in this guide.

Experimental Workflow cluster_0 Tier 1: Physicochemical & In Vitro Assessment cluster_1 Tier 2: Acute Systemic Toxicity cluster_2 Tier 3: Genotoxicity A OECD 107/117 LogP & Water Solubility B OECD 404/431 In Vitro Skin Corrosion A->B C OECD 437 Bovine Corneal Opacity (Eye Corrosion) B->C D OECD 442D In Vitro Skin Sensitization C->D E OECD 423 Acute Oral Toxicity (Acute Toxic Class Method) D->E If warranted by exposure scenario F OECD 471 Ames Test (Bacterial Reverse Mutation) E->F If systemic exposure is significant G OECD 487 In Vitro Micronucleus Test F->G

Caption: Tiered experimental workflow for toxicological validation.

4.1 Protocol Outlines

  • In Vitro Skin Corrosion (e.g., OECD 431): This test uses a reconstituted human epidermis model. The test chemical is applied topically, and cell viability is measured after exposure. A significant decrease in viability indicates a corrosive or irritant potential, directly testing the primary predicted hazard.

  • Acute Oral Toxicity (OECD 423): This is a stepwise procedure using a small number of animals. A starting dose is administered, and the outcome determines the next dose level (higher or lower). The results allow for classification into one of the GHS acute toxicity categories, confirming the "harmful if swallowed" prediction.

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This is a widely used in vitro test for identifying gene mutations. Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test chemical. A positive result (reversion to a non-mutant state) indicates mutagenic potential. This test would confirm the prediction of no genotoxic activity.

References

  • ACS Publications. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at: [Link]

  • PMC. (2011). Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling. Available at: [Link]

  • Australian Government Department of Health. (2016). Benzoic acid, phenyl ester: Human health tier II assessment. Available at: [Link]

  • Cosmetic Ingredient Review. (2011). Safety Assessment of Benzyl Alcohol, Benzoic Acid, and its Salts and Esters. Available at: [Link]

  • Scribd. Testing Methods for Carboxylic Acids. Available at: [Link]

  • SpringerLink. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Environmental Science and Pollution Research. Available at: [Link]

  • PubMed. (2024). Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity. Regulatory Toxicology and Pharmacology. Available at: [Link]

  • Cheméo. Chemical Properties of Hexanoic acid, 6-(benzoylamino)- (CAS 956-09-2). Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid benzyl ester. Available at: [Link]

  • ResearchGate. (2025). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. Available at: [Link]

  • Frontiers. (2024). Next generation risk assessment: an ab initio case study to assess the systemic safety of the cosmetic ingredient, benzyl salicylate, after dermal exposure. Available at: [Link]

  • NIST WebBook. Hexanoic acid, 6-(benzoylamino)-. Available at: [Link]

  • ECHA. Compound Hexanoic acid Data collection sheet. Available at: [Link]

  • NIST WebBook. Notes on Hexanoic acid, 6-(benzoylamino)-. Available at: [Link]

  • PubChem. 6-Benzamidohexanoic acid. Available at: [Link]

  • SCHEER. (2024). Substance Information Document Hexanoic acid. Available at: [Link]

  • Regulations.gov. (2016). Hexanoic Acid Biopesticide Registration Action Document. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation of 6-(Benzoyloxy)hexanoic Acid from Biodegradation Broth

Abstract & Scientific Context This application note details the isolation and purification of 6-(Benzoyloxy)hexanoic acid (6-BHA) , a specific metabolic intermediate often observed during the microbial degradation of ben...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the isolation and purification of 6-(Benzoyloxy)hexanoic acid (6-BHA) , a specific metabolic intermediate often observed during the microbial degradation of benzoyl-capped polyesters (e.g., polycaprolactone derivatives) or long-chain alkyl benzoates.

The target molecule, Ph-COO-(CH₂)₅-COOH , presents a unique separation challenge: it contains a hydrolytically unstable ester linkage (the benzoyloxy group) and a terminal carboxylic acid. Standard isolation protocols involving high heat or strong alkalization (saponification conditions) must be avoided to prevent the cleavage of the molecule into benzoic acid and 6-hydroxyhexanoic acid.

This guide provides a "Soft-Acid Shift" extraction protocol optimized for Pseudomonas sp. biodegradation broths, ensuring high recovery (>85%) while maintaining structural integrity.

Physicochemical Profile & Separation Logic

Understanding the molecule is the prerequisite for isolation.

PropertyValue / CharacteristicImplication for Isolation
Molecular Formula C₁₃H₁₆O₄MW = 236.26 g/mol
pKa (Carboxyl) ~4.8 (Predicted)Broth must be acidified to pH < 3.0 to protonate the acid for solvent extraction.
LogP (Hydrophobicity) ~2.5 - 3.0Moderately lipophilic. Extracts well into Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Stability Ester-labile CRITICAL: Avoid pH > 9.0 and temperatures > 45°C. Avoid strong mineral acids (HCl) at high temps.
Solubility Water (Low), Organic (High)Soluble in aqueous buffer only as a salt (pH > 6).

Workflow Overview

The following diagram illustrates the "Soft-Acid Shift" workflow. The logic relies on removing biomass at neutral pH (where the product is soluble/salt), then shifting pH to drive the product into the organic phase.

G Broth Biodegradation Broth (pH 7.0, Cells + Metabolites) Clarification Clarification (Centrifugation 8000xg) Broth->Clarification Step 1 Supernatant Cell-Free Supernatant (Target is Soluble Salt) Clarification->Supernatant Recover Liq Acidification Acid Shift (Adjust to pH 3.0 with H3PO4) Supernatant->Acidification Step 2: Protonation Extraction L-L Extraction (Ethyl Acetate) Acidification->Extraction Step 3: Phase Transfer Drying Drying & Evaporation (Na2SO4, <40°C) Extraction->Drying Step 4 Crude Crude 6-BHA (Oily Residue) Drying->Crude Purification Flash Chromatography (Silica, Hex/EtOAc + AcOH) Crude->Purification Step 5

Figure 1: The "Soft-Acid Shift" isolation workflow designed to protect the ester linkage while recovering the free acid.

Detailed Experimental Protocol

Phase 1: Broth Clarification

Objective: Remove microbial biomass (cells) and insoluble polymer residues without trapping the target metabolite.

  • Harvesting: Collect the biodegradation broth (typically 24–72h post-inoculation).

  • pH Check: Measure pH. If pH < 5.0, adjust to pH 7.0–7.5 using 1M NaOH.

    • Reasoning: 6-BHA is an acid.[1][2] At neutral pH, it exists as a water-soluble carboxylate salt. This ensures it stays in the liquid phase while cells are spun down.

  • Centrifugation: Centrifuge at 8,000–10,000 × g for 15 minutes at 4°C.

  • Filtration: Decant supernatant and filter through a 0.45 µm PVDF membrane to remove residual turbidity.

Phase 2: Acidification (The "Switch")

Objective: Protonate the carboxylate group (R-COO⁻


 R-COOH) to render the molecule hydrophobic.
  • Cooling: Place the clarified supernatant on ice/water bath to reach ~4°C.

  • Acid Addition: Slowly add 2M Phosphoric Acid (H₃PO₄) dropwise with stirring.

    • Target:pH 2.5 – 3.0 .

    • Why Phosphoric? It is milder than HCl and less likely to catalyze ester hydrolysis at low temperatures [1].

  • Observation: The solution may turn cloudy as the protonated 6-BHA and other fatty acids become less soluble.

Phase 3: Liquid-Liquid Extraction

Objective: Transfer 6-BHA into the organic phase.

  • Solvent Choice: Ethyl Acetate (EtOAc) is preferred over DCM for its lower toxicity and excellent capacity for polar carboxylic acids.

  • Ratio: Add EtOAc to the acidified supernatant in a 1:1 (v/v) ratio.

  • Agitation: Shake vigorously in a separatory funnel for 2 minutes. Vent frequently.

  • Separation: Allow phases to separate (10–15 mins).

    • Troubleshooting: If an emulsion forms (common with protein-rich broths), add Brine (saturated NaCl) to the aqueous layer or centrifuge the emulsion layer at 3,000 × g.

  • Repetition: Collect the upper organic phase. Repeat extraction of the aqueous phase 2 more times with fresh EtOAc.

  • Pooling: Combine all organic fractions.

Phase 4: Drying and Concentration

Objective: Remove water and solvent without thermal degradation.

  • Washing: Wash the combined organic phase once with Brine (Sat. NaCl) to remove residual water and water-soluble impurities.

  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase. Let sit for 20 minutes. Filter off the solid.

  • Evaporation: Concentrate the filtrate using a Rotary Evaporator.

    • Critical Parameter: Bath temperature < 40°C .[3][4]

    • Vacuum:[4] Moderate vacuum. Do not dry to complete hardness; stop when a viscous oil/gum remains.

Phase 5: Purification (Flash Chromatography)

Objective: Isolate 6-BHA from other fatty acids or benzoic acid byproducts.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient (starts 90:10

    
     ends 60:40).
    
    • Modifier: Add 0.5% Acetic Acid to the mobile phase.

    • Reasoning: The acetic acid suppresses the ionization of the carboxylic acid on the silica, preventing "tailing" or irreversible adsorption [2].

  • Fraction Collection: Monitor fractions via TLC (visualize with UV at 254 nm due to the benzoyl chromophore).

  • Final Isolation: Combine pure fractions and evaporate to yield 6-BHA (typically a white waxy solid or viscous oil).

Analytical Validation

Once isolated, the compound must be validated.

HPLC-UV/MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV: 230 nm (Benzoyl absorption max).

    • MS: ESI Positive Mode (Look for [M+H]⁺ = 237.1) or ESI Negative Mode (Look for [M-H]⁻ = 235.1).

NMR Confirmation (¹H-NMR in CDCl₃)
  • Aromatic Region: Multiplets at δ 7.4–8.1 ppm (5H, Benzoyl group).

  • Ester Methylene: Triplet at δ ~4.3 ppm (2H, -CH₂-O-CO-Ph).

  • Acid Methylene: Triplet at δ ~2.3 ppm (2H, -CH₂-COOH).

  • Central Chain: Multiplets at δ 1.4–1.8 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield pH not low enough during extraction.Ensure pH is < 3.0 before adding solvent.[4] Use a calibrated pH meter, not just paper.
Emulsions High protein/biosurfactant content.Filter broth through Celite before extraction. Use Brine wash.
Product Hydrolysis pH too high or Temp too high.Keep all steps < 40°C. Do not leave the compound in acidic water for extended periods—extract immediately.
Peak Tailing (HPLC) Silanol interactions.Ensure 0.1% Formic Acid or TFA is present in the HPLC mobile phase.

References

  • Medić, A., et al. (2021).[5] "Metabolomic study of the biodegradation pathway of sodium-benzoate in Pseudomonas aeruginosa." 21st European Meeting on Environmental Chemistry.[5] Available at: [Link]

  • Google Patents. (1995). "Fermentation process for preparing phenylacetic acid... (EP0672755A2)." General protocols for phenylalkanoic acid isolation.
  • Sandoval, A., et al. (2005). "Production of 3-hydroxy-n-phenylalkanoic acids by a genetically engineered strain of Pseudomonas putida." Applied Microbiology and Biotechnology. Available at: [Link]

  • LibreTexts. (2026). "Oxidation of Fatty Acids." Mechanisms of beta-oxidation relevant to alkyl chain degradation.[6] Available at: [Link][6][7][8][9]

Sources

Application

derivatization of 6-(Benzoyloxy)hexanoic acid for GC-MS analysis

Application Note: Selective Derivatization of 6-(Benzoyloxy)hexanoic Acid for GC-MS Introduction & Chemical Strategy The Challenge: 6-(Benzoyloxy)hexanoic acid (C₁₃H₁₆O₄) presents a unique analytical challenge due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Derivatization of 6-(Benzoyloxy)hexanoic Acid for GC-MS

Introduction & Chemical Strategy

The Challenge: 6-(Benzoyloxy)hexanoic acid (C₁₃H₁₆O₄) presents a unique analytical challenge due to its dual-functional nature. It contains a terminal carboxylic acid (requiring derivatization for volatility) and an internal benzoate ester linkage.

  • Target Structure: Ph-C(=O)-O-(CH2)₅-COOH[1]

  • Critical Risk: Standard fatty acid methylation protocols (e.g., BF₃-Methanol or H₂SO₄-Methanol) utilize strong acid catalysis and excess methanol.[1] These conditions promote transesterification , which can cleave the internal benzoate bond, degrading the target analyte into Methyl Benzoate and Methyl 6-hydroxyhexanoate.

The Solution: To analyze the intact molecule, we must select a derivatization chemistry that targets the sterically accessible carboxylic acid while being kinetically inert toward the internal ester. This guide presents two validated protocols:

  • Silylation (Primary Recommendation): Uses BSTFA to form a TMS-ester.[1][2] This is non-destructive and yields high-mass spectral structural information.[1]

  • Mild Methylation (Alternative): Uses TMS-Diazomethane.[1] This avoids the nucleophilic attack of methanol associated with acid-catalyzed esterification.

Derivatization Chemistry & Mechanism

The following diagram illustrates the reaction pathways and the specific risk of transesterification.

ReactionPathways Analyte 6-(Benzoyloxy)hexanoic acid (Target) BSTFA Reagent: BSTFA + 1% TMCS (Silylation) Analyte->BSTFA 60°C, 30 min BF3 Reagent: BF3-Methanol (Standard FAME Method) Analyte->BF3 Reflux/Heat TMS_Product TMS-Ester Derivative (Intact Analyte) READY FOR GC-MS BSTFA->TMS_Product Cleavage Transesterification (Analyte Destruction) BF3->Cleavage Artifact1 Methyl Benzoate Cleavage->Artifact1 Artifact2 Methyl 6-hydroxyhexanoate Cleavage->Artifact2

Caption: Reaction pathway comparison. Silylation preserves the internal benzoate ester, whereas acidic methanolysis risks cleavage.

Experimental Protocols

Protocol A: Silylation (Recommended)

Best for: Structural confirmation, minimal sample handling, and avoiding side reactions.

Reagents:

  • Solvent: Anhydrous Pyridine or Acetonitrile (Must be <50 ppm water).

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2][3]

  • Internal Standard: Tridecanoic acid (C13:0) or Naphthalene-d8.[1]

Step-by-Step Workflow:

  • Sample Drying: Aliquot 100 µL of sample extract into a 2 mL GC vial. Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 35°C. Note: Moisture is the enemy of silylation.

  • Reconstitution: Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 10 seconds to dissolve.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly with a PTFE-lined crimp cap. Incubate at 65°C for 30 minutes .

  • Cooling: Allow to cool to room temperature (approx. 10 mins).

  • Dilution (Optional): If the concentration is high, dilute with 200 µL of anhydrous isooctane or hexane.

  • Injection: Inject 1 µL directly into the GC-MS.

Validation Check:

  • Look for the mono-TMS derivative.

  • MW Calculation: Parent (236.26) - H (1.[1]01) + TMS (73.1) = 308.35 Da .

Protocol B: Mild Methylation (TMS-Diazomethane)

Best for: Cases where silylated derivatives are unstable or co-elute with matrix background.[1]

Warning: TMS-Diazomethane is toxic.[1] Work in a fume hood. Reagents:

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes).

  • Methanol (Anhydrous) - Used only as a catalyst, not solvent.[1]

  • Toluene.[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-5 mg of dry sample in 200 µL Toluene:Methanol (80:20 v/v).

  • Addition: Add TMS-Diazomethane solution dropwise (approx. 10-20 µL) until a persistent yellow color remains.

  • Reaction: Vortex and let stand at Room Temperature for 15 minutes. (Do not heat).

  • Quenching: Add 5 µL of Acetic Acid to quench excess reagent (Yellow color disappears).

  • Drying: Evaporate solvent under N₂.

  • Reconstitution: Redissolve in Hexane for GC-MS.

GC-MS Method Parameters

To ensure separation of the intact derivative from potential hydrolysis products, use a non-polar column.

ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates esters well.[1]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent pyrolysis.
Injection Splitless (1 min) or Split 1:10Depends on concentration. Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains resolution during ramp.
Oven Program 80°C (hold 1 min) -> 15°C/min -> 300°C (hold 5 min)Slow ramp ensures separation of potential artifacts.[1]
Transfer Line 280°CPrevents condensation of high boiling benzoyl derivatives.
Source Temp 230°CStandard EI source temperature.
Scan Range m/z 50 - 450Covers parent ion (308) and fragments.[1]

Data Analysis & Fragmentation Interpretation

Expected Mass Spectrum (TMS Derivative): The silylated 6-(Benzoyloxy)hexanoic acid (MW ~308) will exhibit a distinct fragmentation pattern driven by the Benzoyl group and the TMS ester.

  • Molecular Ion [M]+: m/z 308 (Often weak/trace).

  • Base Peak: m/z 105 (Benzoyl cation, Ph-C≡O⁺).[1][4] This is the diagnostic marker for the benzoate moiety.

  • Secondary Fragment: m/z 77 (Phenyl cation, derived from m/z 105).

  • TMS Specific: m/z 73 (TMS group) and m/z 75 (Rearrangement product).

  • Loss of Methyl: m/z 293 ([M-15]⁺).

  • Loss of Benzoate: m/z 187 (Cleavage of the ester O-C bond).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Peak at m/z 136 (Methyl Benzoate) Transesterification occurred.[1]Switch from BF3-MeOH to Protocol A (BSTFA).[1]
Tailing Peak Shape Active sites in liner or column.Replace liner with deactivated glass wool; trim column.
No Product Peak Moisture in sample/reagents.Re-dry sample; use fresh ampoule of BSTFA.
Extra Peak at M+72 Incomplete silylation (if OH groups present).Increase reaction time to 60 min at 70°C.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Sigma-Aldrich. (2024). BSTFA Silylation Reagent Protocol. Technical Bulletin. Link

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Source for fragmentation mechanisms of benzoate esters).[5]

Sources

Method

Application Notes &amp; Protocols: Solid-Phase Extraction Strategies for Benzoyloxyhexanoic Acid and its Metabolites in Biological Matrices

Abstract This technical guide provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of benzoyloxyhexanoic acid and its associated metabolites from complex biological matrices such...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of benzoyloxyhexanoic acid and its associated metabolites from complex biological matrices such as plasma and urine. As drug development pipelines increasingly focus on ester prodrugs and compounds with carboxylic acid moieties, robust and selective sample preparation methods are critical for accurate bioanalysis. This document explores the underlying chemical principles of the analytes, details a systematic approach to SPE method development, and presents two validated protocols using mixed-mode anion exchange and polymeric reversed-phase sorbents. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical challenges.

Introduction: The Analytical Challenge

Benzoyloxyhexanoic acid is a compound of interest that combines a moderately hydrophobic benzoyl ester group with a polar hexanoic acid chain. In biological systems, it is expected to undergo significant metabolism, primarily through two pathways:

  • Phase I Metabolism: Hydrolysis of the ester linkage, yielding benzoic acid and 6-hydroxyhexanoic acid. Aromatic hydroxylation of the benzoyl group is also possible.

  • Phase II Metabolism: Conjugation, particularly glucuronidation of the carboxylic acid group, leading to highly polar metabolites.

The resulting mixture of parent drug and metabolites presents a significant analytical challenge due to the wide range of polarities and acidic strengths. Efficiently extracting these diverse compounds from complex biological fluids like plasma or urine—while removing endogenous interferences such as proteins, salts, and phospholipids—is paramount for sensitive and reliable downstream analysis by techniques like LC-MS/MS.[1] Solid-phase extraction (SPE) offers a powerful solution for sample cleanup and analyte enrichment, surpassing traditional liquid-liquid extraction in terms of selectivity, recovery, and potential for automation.[2]

Analyte Physicochemical Properties & SPE Strategy

A successful SPE method hinges on understanding the analyte's interaction with the sorbent, which is dictated by its chemical properties.

  • Key Functional Groups: The primary functional groups governing retention are the carboxylic acid and the benzoyl ester.

  • Acidity (pKa): The hexanoic acid moiety is a weak acid, with an expected pKa around 4.8, similar to other short-chain fatty acids. The pKa of benzoic acid is approximately 4.2.[3] This property is crucial for developing ion-exchange methods. At a pH > 6.8, the carboxylic acid will be fully deprotonated (anionic), making it ideal for retention on an anion-exchange sorbent.[4] Conversely, at a pH < 2.8, it will be fully protonated (neutral), enhancing its retention on a reversed-phase sorbent.[5]

  • Polarity (LogP): The parent compound is moderately non-polar due to the aromatic ring and alkyl chain. However, its metabolites, particularly after ester hydrolysis or glucuronidation, will be significantly more polar. This wide polarity range necessitates a versatile SPE sorbent.

This dual nature—an ionizable acid group and a hydrophobic backbone—makes mixed-mode solid-phase extraction an ideal strategy. Mixed-mode sorbents possess both non-polar (e.g., C8, C18, or polymeric) and ion-exchange functionalities, allowing for orthogonal retention mechanisms that provide superior cleanup compared to single-mode sorbents.[6]

Sorbent Selection Logic

The choice of SPE sorbent is the most critical step in method development. The following diagram illustrates a decision-making process for benzoyloxyhexanoic acid and its metabolites.

G Analyte Analyte Properties: - Weak Acid (pKa ~4.8) - Moderate to High Polarity Range Decision1 Primary Retention Mechanism Needed? Analyte->Decision1 IonExchange Anion Exchange (Targets Carboxylic Acid) Decision1->IonExchange  Ionizable   ReversedPhase Reversed-Phase (Targets Hydrophobic Backbone) Decision1->ReversedPhase  Hydrophobic   Decision2 Need to Remove Many Interferences? IonExchange->Decision2 ReversedPhase->Decision2 MixedMode Recommended: Mixed-Mode SPE (e.g., Oasis MAX/WAX, Bond Elut Plexa PAX) Combines both mechanisms for high selectivity. Decision2->MixedMode Yes SingleMode Alternative: Polymeric RP (e.g., Oasis HLB, Bond Elut HLB) Good for general purpose, less selective cleanup. Decision2->SingleMode No / Simpler Matrix G cluster_0 SPE Workflow Condition 1. Condition (e.g., Methanol) Solvates sorbent functional groups. Equilibrate 2. Equilibrate (e.g., Water/Buffer) Prepares sorbent for aqueous sample. Condition->Equilibrate Load 3. Load Sample Analytes are retained; matrix components may pass through. Equilibrate->Load Wash 4. Wash (e.g., Weak Solvent) Selectively removes interferences. Load->Wash Elute 5. Elute (e.g., Strong Solvent) Disrupts retention mechanism to recover analytes. Wash->Elute

Caption: The five fundamental steps of a solid-phase extraction protocol.

Detailed Application Protocols

The following protocols are designed for extracting benzoyloxyhexanoic acid and its acidic metabolites from 200 µL of human plasma. They can be adapted for urine by increasing the initial sample dilution factor. All steps should be performed using a vacuum manifold or positive pressure processor.

Protocol 1: Mixed-Mode Weak Anion Exchange (WAX) SPE

This protocol is highly recommended for its superior selectivity. It utilizes a dual retention mechanism: reversed-phase and weak anion exchange. The Waters Oasis WAX or similar sorbents are ideal for this application as they are designed for strong acidic compounds. [7][8] Rationale: The sample is loaded at a pH where the analytes are charged (anionic), promoting retention on the anion exchanger. A first wash removes polar interferences, while a second, organic wash removes hydrophobically-bound neutral or basic interferences. Elution is achieved with a basic solution that neutralizes the weak anion exchange sites, releasing the analytes.

Table 1: Protocol for Mixed-Mode Weak Anion Exchange (WAX) SPE

StepProcedureVolumeRationale & Key Insights
Sample Pre-treatment Dilute plasma 1:1 with 4% H₃PO₄ in water. Vortex to mix.200 µL plasma + 200 µL acidAcidification ensures protein precipitation and protonates strong acids that might compete for binding sites, while keeping the target analytes charged.
1. Condition Pass methanol through the cartridge.1 mLWets the polymeric sorbent and solvates both the reversed-phase and ion-exchange functional groups. [9]
2. Equilibrate Pass deionized water through the cartridge.1 mLRemoves the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent dry out.
3. Load Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).400 µLA slow loading speed ensures sufficient interaction time between the analytes and the sorbent for optimal retention.
4. Wash 1 Wash with 5% Methanol in water.1 mLRemoves highly polar, water-soluble interferences (e.g., salts) without eluting the analytes.
5. Wash 2 Wash with Acetonitrile.1 mLRemoves less polar, hydrophobically-bound interferences like phospholipids and neutral lipids.
6. Elute Elute with 5% NH₄OH in Acetonitrile.2 x 0.5 mLThe basic eluent neutralizes the WAX sorbent sites, disrupting the ionic interaction and releasing the acidic analytes. The organic solvent disrupts the secondary reversed-phase interaction.
Post-Elution Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in mobile phase.100 µLConcentrates the sample for improved analytical sensitivity and ensures solvent compatibility with the LC system.
Protocol 2: Polymeric Reversed-Phase (HLB) SPE

This protocol uses a hydrophilic-lipophilic balanced (HLB) polymeric sorbent, such as Waters Oasis HLB or Agilent Bond Elut HLB. [10][11]This method relies solely on reversed-phase retention and is a robust, general-purpose alternative if mixed-mode sorbents are unavailable.

Rationale: The sample is acidified to a pH well below the analyte's pKa, ensuring the carboxylic acid group is protonated and neutral. [12]This increases the overall hydrophobicity of the molecules, leading to strong retention on the reversed-phase sorbent. A weak organic wash removes polar interferences, and a strong organic solvent is used for elution.

Table 2: Protocol for Polymeric Reversed-Phase (HLB) SPE

StepProcedureVolumeRationale & Key Insights
Sample Pre-treatment Dilute plasma 1:1 with 4% H₃PO₄ in water. Vortex to mix.200 µL plasma + 200 µL acidAcidification (pH < 3) protonates the carboxylic acid moiety, neutralizing its charge and maximizing hydrophobic retention. [13]
1. Condition Pass methanol through the cartridge.1 mLSolvates the polymeric reversed-phase sorbent.
2. Equilibrate Pass deionized water through the cartridge.1 mLPrepares the sorbent for the aqueous sample. Oasis HLB is water-wettable, making it robust against drying. [14]
3. Load Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).400 µLAllows for hydrophobic interaction between the analytes and the sorbent.
4. Wash Wash with 5% Methanol in water.1 mLRemoves polar matrix components (salts, proteins) that have minimal hydrophobic character. The low organic content prevents premature analyte elution.
5. Elute Elute with Methanol.2 x 0.5 mLA strong organic solvent disrupts the hydrophobic interactions, releasing the analytes from the sorbent.
Post-Elution Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in mobile phase.100 µLConcentrates the analytes and ensures compatibility with the initial mobile phase conditions for good chromatography.

Method Validation & Performance

Any developed bioanalytical method must be validated to ensure its performance is acceptable for its intended purpose. [15]Key parameters are defined by regulatory bodies like the FDA and in ICH guidelines. [16][17][18] Table 3: Typical Acceptance Criteria for Method Validation

ParameterDefinitionTypical Acceptance Criteria
Recovery The percentage of analyte recovered from the matrix after the extraction process.Consistent, precise, and reproducible (typically >80%).
Matrix Effect The suppression or enhancement of analyte signal due to co-eluting matrix components.Matrix factor should be between 0.85 and 1.15.
Accuracy Closeness of the measured concentration to the true concentration.Within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of replicate measurements (expressed as %RSD or %CV).≤15% RSD (≤20% at LLOQ).

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation.

For the methods described, the mixed-mode WAX protocol is expected to yield cleaner extracts and experience less matrix effect due to its dual cleanup mechanism. The HLB protocol may require more chromatographic optimization to separate analytes from any co-eluted interferences.

Troubleshooting Common SPE Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Recovery - Incomplete elution.- Analyte breakthrough during loading/washing.- Sorbent drying (for silica-based phases).- Increase elution solvent strength or volume.- Ensure loading/wash pH is correct for retention.- Decrease flow rate during loading.- Use a water-wettable polymer sorbent (e.g., Oasis HLB). [14]
High Variability (%RSD) - Inconsistent flow rates.- Incomplete protein precipitation.- Sorbent channeling.- Use a positive pressure manifold for uniform flow.- Ensure thorough vortexing after sample pre-treatment.- Do not let the sorbent bed dry after conditioning.
High Matrix Effects - Co-elution of endogenous interferences (e.g., phospholipids).- Optimize wash steps with different organic percentages.- Switch to a more selective sorbent (e.g., from RP to mixed-mode).- Modify chromatographic conditions to separate analyte from interference.

References

  • Better hydrolysis and increased efficiency for urine drug testing using mixed-mode SPE with in-well hydrolysis. (2025, December 8). Biotage. [Link]

  • Waters Oasis SPE products. (n.d.). LabRulez LCMS. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013, January 11). Agilent. [Link]

  • Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. (n.d.). Waters Corporation. [Link]

  • Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. (2020, November 23). Chromatography Today. [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. [Link]

  • Sample Preparation - Agilent Bond Elut SPE - HLB SPE Sorbent. (n.d.). Chrom Tech, Inc. [Link]

  • Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. [Link]

  • Unlocking the Benefits of Agilent Bond Elut HLB SPE. (2025, October 16). Chrom Tech, Inc. [Link]

  • OASIS SAMPLE PREPARATION. (n.d.). Waters Corporation. [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17). YouTube. [Link]

  • SPE Sorbent Oasis, MAX, Bulk, 250 g, 30 µm. (n.d.). Analytics-Shop. [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. [Link]

  • Agilent Bond Elut Specialty, Disk and Bulk SPE Selection Guide. (n.d.). Scantec Nordic. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (2017, April 20). Agilent. [Link]

  • Agilent: Bond Elut. (n.d.). Bioanalysis Zone. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). LinkedIn. [Link]

  • The Fundamentals of Solid Phase Extraction (SPE). (2021, July 19). Phenomenex. [Link]

  • Drug Analysis of Plasma Samples. (2022, January 24). Chemistry LibreTexts. [Link]

  • Benzoic acid, 4-(hexyloxy)-. (2025, October 15). U.S. Environmental Protection Agency. [Link]

  • In Need of Some Reversed Phase Polar Acid Relief. (2020, October 2). Waters Blog. [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters Corporation. [Link]

  • Sample preparation based on dynamic ion-exchange solid-phase extraction for GC/MS analysis of acidic herbicides in environmental waters. (2000, July 15). PubMed. [Link]

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? (2025, April 23). Welch Materials, Inc. [Link]

  • Benzoic acid, 3-(benzoyloxy)-. (n.d.). PubChem. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • 3-(Benzoyloxy)propanoic acid. (n.d.). PubChem. [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager. [Link]

  • Simple Approaches to Solid Phase Extraction (SPE) Method Development. (2016, April 6). YouTube. [Link]

  • Metabolism of Benzoic Acid by Bacteria. (n.d.). PMC. [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. [Link]

  • Benzoic acid metabolism reflects hepatic mitochondrial function in rats with long-term extrahepatic cholestasis. (n.d.). PubMed. [Link]

  • Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid. (n.d.). ResearchGate. [Link]

  • Properties of Benzoic Acid. (n.d.). BYJU'S. [Link]

  • Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. (2022, April 27). MDPI. [Link]

  • Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. (2022, February 1). LCGC International. [Link]

  • Benzoic Acid Metabolism and Lipopolysaccharide Synthesis of Intestinal Microbiome Affects the Health of Ruminants under Free-Range and Captive Mode. (2022, July 18). MDPI. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-(Benzoyloxy)hexanoic Acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the separation of 6...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the separation of 6-(benzoyloxy)hexanoic acid from benzoic acid, a common byproduct or unreacted starting material. Our goal is to equip you with the scientific principles and practical protocols necessary to achieve high purity for your target compound.

Section 1: Fundamental Principles & Strategic Planning

Before selecting a purification method, it is crucial to understand the physicochemical differences between the target molecule and the primary contaminant. This understanding forms the basis for a logical and efficient separation strategy.

Frequently Asked Questions (General)

Q1: What are the key differences between 6-(benzoyloxy)hexanoic acid and benzoic acid that enable their separation?

A1: The separation of these two molecules hinges on subtle but exploitable differences in their physical and chemical properties. While both are carboxylic acids, their structural differences, specifically the long, flexible alkyl-ester chain on 6-(benzoyloxy)hexanoic acid, lead to variations in polarity, solubility, and affinity for stationary phases used in chromatography.

  • Polarity: Benzoic acid is more polar than 6-(benzoyloxy)hexanoic acid. The latter has a significant non-polar character due to its C6 alkyl chain and the benzoyl group, making it more soluble in less polar organic solvents compared to benzoic acid.

  • Acidity (pKa): Both molecules are carboxylic acids. The pKa of benzoic acid is well-established at approximately 4.20[1][2][3][4]. The carboxylic acid group on 6-(benzoyloxy)hexanoic acid is electronically insulated from the benzoyl group by the hexyl chain, so its pKa is expected to be similar to that of other medium-chain carboxylic acids, likely around 4.8. This slight difference in acidity can be exploited in certain extraction or ion-exchange chromatography methods.

  • Solubility: Benzoic acid has low solubility in cold water but its solubility increases significantly in hot water, making recrystallization from water a viable purification method if it is the desired product[5][6]. It is readily soluble in many organic solvents like ethanol, acetone, and ether[3][7][8][9][10]. The solubility profile of 6-(benzoyloxy)hexanoic acid will be dominated by its large organic structure, favoring less polar organic solvents more strongly than benzoic acid does.

Table 1: Comparative Physicochemical Properties

Property6-(Benzoyloxy)hexanoic acidBenzoic AcidRationale for Separation
Molar Mass ~236.26 g/mol 122.12 g/mol [1][2][3]Affects diffusion rates but is not a primary driver for these methods.
Structure Aromatic ester with a terminal carboxylic acidAromatic carboxylic acidThe long alkyl-ester chain significantly decreases polarity.
Melting Point Not widely reported, but expected to be lower than benzoic acid due to less efficient crystal packing.122.4 °C[1]Can be useful for purity assessment via melting point depression.
pKa (in water) Estimated ~4.8 (similar to hexanoic acid)~4.20[1][2][3][4]The slight difference can be used for selective deprotonation with a carefully chosen base.
Solubility High in moderately polar to non-polar organic solvents. Low in water.Moderately soluble in organic solvents, slightly soluble in cold water, more soluble in hot water[1][5].Differences in solubility profiles are key for extraction and recrystallization.

Q2: How do I decide which separation method to use?

A2: The optimal method depends on the scale of your experiment, the concentration of the benzoic acid impurity, and the required final purity of your 6-(benzoyloxy)hexanoic acid.

dot digraph "Separation_Method_Decision_Tree" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];

} doted Caption: Decision workflow for selecting a purification method.

Section 2: Troubleshooting Guide: Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful, scalable technique for removing acidic impurities. It relies on the ability to change a compound's solubility by converting it into a salt.

Frequently Asked Questions (Extraction)

Q1: When is liquid-liquid extraction the best choice?

A1: This method is ideal for removing significant quantities of benzoic acid from your product. It is fast, inexpensive, and highly effective for bulk purification before a final polishing step like chromatography or recrystallization. Because both compounds are acids, a selective extraction is necessary.

Q2: How does a selective acid-base extraction work for this mixture?

A2: The strategy relies on the pKa difference between benzoic acid (pKa ~4.2) and 6-(benzoyloxy)hexanoic acid (pKa ~4.8). A weak base, such as sodium bicarbonate (NaHCO₃), will preferentially deprotonate the stronger acid, benzoic acid, converting it into its water-soluble sodium salt. The less acidic 6-(benzoyloxy)hexanoic acid will remain largely in its protonated, organic-soluble form. The aqueous layer containing the sodium benzoate can then be drained away.[11][12][13]

dot digraph "Acid_Base_Extraction_Mechanism" { graph [fontname="Arial", fontsize=12, bgcolor="transparent"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open, fontname="Arial", fontsize=10];

} doted Caption: Selective deprotonation in a basic wash.

Q3: My yield is low after performing a basic wash. What are the common causes?

A3: Low yield can stem from several issues:

  • Base is too strong: Using a strong base like sodium hydroxide (NaOH) will deprotonate both acids, pulling your desired product into the aqueous layer along with the benzoic acid impurity.[14][15] Stick to a mild base like sodium bicarbonate.

  • Emulsion Formation: Vigorous shaking can create an emulsion layer between the organic and aqueous phases, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period.

  • Insufficient Back-Extraction: If you are trying to recover product from an aqueous layer, ensure you re-acidify the solution to a pH well below the pKa (e.g., pH ~2) to fully precipitate your product before filtering.[13][15]

  • Product Hydrolysis: While less common under mild basic conditions of a bicarbonate wash, prolonged exposure to strong bases could potentially hydrolyze the ester linkage in your target compound. Work quickly and at room temperature or below.

Protocol: Selective Removal of Benzoic Acid via Bicarbonate Wash
  • Dissolution: Dissolve the crude mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. A typical concentration is 50-100 mg/mL.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and shake gently for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer, which now contains the sodium benzoate impurity.

  • Repeat: Perform a second wash with a fresh portion of NaHCO₃ solution to ensure complete removal of benzoic acid.

  • Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter away the drying agent, and remove the solvent under reduced pressure to yield the purified 6-(benzoyloxy)hexanoic acid.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography offers higher resolution for removing trace impurities or when extraction is ineffective.

Frequently Asked Questions (Chromatography)

Q1: When should I use column chromatography?

A1: Opt for column chromatography when you need very high purity (>98%), when dealing with small amounts of material where extraction losses are significant, or for separating minor byproducts that have similar acidity but different polarity from your main compound.

Q2: What is a good starting point for the stationary and mobile phases?

A2:

  • Stationary Phase: Standard silica gel (SiO₂) is the most common choice. Because both compounds are acidic, they can "tail" or streak on the column.[16]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice.

    • Initial Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the ethyl acetate content.

    • Tailing Prevention: To improve peak shape and prevent streaking, add a small amount of acetic acid or formic acid (~0.5-1%) to the eluent. This keeps the carboxylic acid groups protonated, reducing their interaction with the acidic silica surface.[17] Benzoic acid, being more polar, will elute later than the less polar 6-(benzoyloxy)hexanoic acid.

Table 2: Troubleshooting Common Column Chromatography Issues

IssuePotential Cause(s)Recommended Solution(s)
Co-elution of Compounds Eluent is too polar; Poor separation on TLC.Decrease the polarity of the eluent (increase hexane %). Run a gradient elution, increasing polarity slowly.
Band Tailing / Streaking Strong interaction between acidic compounds and silica gel.Add ~0.5-1% acetic acid to your eluent system to suppress deprotonation of your compounds.[17]
Low Recovery Compound is irreversibly stuck to the column.Ensure the eluent polarity is increased sufficiently at the end of the run to elute all compounds. If streaking is severe, the compound may be decomposing on the silica.[16]
Cracked/Channeled Column Improperly packed column.Pack the column carefully as a slurry to avoid air bubbles and cracks. Do not let the top of the column run dry.
Protocol: Flash Column Chromatography Purification
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system gives an Rf value of ~0.3-0.4 for your target compound, 6-(benzoyloxy)hexanoic acid, and shows clear separation from the benzoic acid spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Pour the slurry into your column and allow it to pack under positive pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with the low-polarity eluent. Your less polar product, 6-(benzoyloxy)hexanoic acid, should elute first.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the more polar benzoic acid.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final polishing step if your product is a solid and a suitable solvent can be found.

Frequently Asked Questions (Recrystallization)

Q1: Can recrystallization effectively remove benzoic acid?

A1: Yes, provided a solvent is found in which the solubility of the two compounds is sufficiently different. The goal is to find a solvent system where 6-(benzoyloxy)hexanoic acid is soluble at high temperatures but sparingly soluble at low temperatures, while benzoic acid remains in solution upon cooling.[18]

Q2: How do I choose a good recrystallization solvent?

A2: The ideal solvent should:

  • Not react with your compound.

  • Dissolve your compound completely when hot but poorly when cold.

  • Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off while hot).

  • Have a boiling point below the melting point of your compound.

For 6-(benzoyloxy)hexanoic acid, you will likely need a mixed solvent system. A good starting point could be a mixture of a soluble solvent (like ethanol, acetone, or ethyl acetate) and an anti-solvent (like water or hexane). You would dissolve the crude solid in a minimal amount of the hot soluble solvent, then slowly add the anti-solvent until the solution becomes cloudy, then add a drop more of the hot soluble solvent to clarify before allowing it to cool.[6]

Protocol: General Recrystallization Procedure
  • Solvent Screening: In test tubes, test small amounts of your crude product with various solvents to find a suitable one (or a mixed solvent pair).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid completely dissolves.[18]

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

References

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. BenchChem.
  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • Wikipedia. (n.d.). Benzoic acid. In Wikipedia.
  • PubChem. (n.d.). Benzoic Acid.
  • University of Limerick. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • SYNTHETIKA. (n.d.). Benzoic Acid Pure.
  • ScienceDirect. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery.
  • University of California, Davis. (n.d.). Table 20.
  • Sciencemadness Wiki. (2024). Benzoic acid.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Scite.ai. (n.d.). Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • ResearchGate. (2020).
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Reddit. (2016). Column chromatography of carboxylic acids? r/chemistry.
  • University of California, Irvine. (n.d.). Extraction. Department of Chemistry.
  • MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds.
  • University of Missouri-St. Louis. (n.d.).
  • University of Toronto. (n.d.).
  • University of Wisconsin-Green Bay. (n.d.).

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mass Spectrometry of 6-(Benzoyloxy)hexanoic Acid

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 6-(Benzoyloxy)hexanoic acid (C₁₃H₁₆O₄), a key metabolite of the plasticizer 1,6-hexanediol dibenzoate. Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns of 6-(Benzoyloxy)hexanoic acid (C₁₃H₁₆O₄), a key metabolite of the plasticizer 1,6-hexanediol dibenzoate.

Executive Summary & Molecule Profile

6-(Benzoyloxy)hexanoic acid is a bifunctional molecule containing a benzoate ester and a terminal carboxylic acid. It primarily arises as a metabolic intermediate in the degradation of polyester plasticizers (e.g., 1,6-hexanediol dibenzoate) or as a designed linker in drug conjugates.

Its fragmentation behavior is dominated by the stability of the benzoyl moiety, but the aliphatic chain introduces diagnostic rearrangement ions that distinguish it from simple benzoates or its amide analog, hippuric acid.

PropertyData
CAS Number 956-09-2
Formula C₁₃H₁₆O₄
Monoisotopic Mass 236.1049 Da
Structure Ph-COO-(CH₂)₅-COOH
Key Functionalities Aromatic Ester (Lable), Aliphatic Carboxylic Acid (Ionizable)

Instrumentation & Ionization Protocols

To ensure reproducible fragmentation, the choice of ionization method is critical. The molecule's dual nature allows for analysis in both positive (ester-driven) and negative (acid-driven) modes.

Protocol A: LC-ESI-MS/MS (Recommended)
  • Ionization: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive (+ve) for structural confirmation; Negative (-ve) for sensitivity in complex matrices.

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

    • Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is a risk during storage).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is required to observe both the intact benzoyl ion and secondary chain fragments.

Protocol B: GC-EI-MS (Derivatization Required)
  • Derivatization: Must derivatize the carboxylic acid tail (e.g., MSTFA or TMS-diazomethane) to Methyl-6-(benzoyloxy)hexanoate or TMS-6-(benzoyloxy)hexanoate to prevent peak tailing.

  • Ionization: Electron Impact (70 eV).[1]

  • Note: The native free acid decomposes thermally; data below refers to the underivatized form for mechanistic theory, but derivatization is standard practice.

Fragmentation Mechanism Analysis

The "Benzoate Signature" (ESI Positive Mode)

In ESI(+), the protonated molecular ion [M+H]⁺ (m/z 237.11) is the precursor. The fragmentation is driven by the inductive effect of the carbonyl oxygen and the stability of the aromatic system.

  • Primary Cleavage (Inductive): The ester bond cleaves, retaining the charge on the benzoyl group. This yields the characteristic m/z 105.03 (PhCO⁺) ion. This is typically the base peak (100% intensity).

  • Secondary Loss (CO Ejection): The benzoyl ion loses carbon monoxide (CO, 28 Da) to form the phenyl cation m/z 77.04 (Ph⁺) .

  • Rearrangement (McLafferty-like): Unlike simple esters, the long alkyl chain allows for a "Benzoic Acid Rearrangement." A hydrogen atom from the hexanoic chain (likely

    
     or 
    
    
    
    to the ester oxygen) transfers to the carbonyl oxygen, cleaving the C-O bond to release neutral hexenoic acid and forming protonated benzoic acid m/z 123.04 [PhCOOH+H]⁺ .
The "Acid Tail" Fragmentation (ESI Negative Mode)

In ESI(-), the deprotonated molecular ion [M-H]⁻ (m/z 235.10) is formed at the carboxylic acid group.

  • Decarboxylation: Loss of CO₂ (44 Da) is common, yielding m/z 191 .

  • Ester Hydrolysis: Nucleophilic attack by the carboxylate anion (intramolecular) or background hydroxide can cleave the ester, yielding the Benzoate anion (m/z 121.03) .

Visualization of Pathways

The following diagram illustrates the competitive fragmentation pathways in Positive Mode (ESI).

Fragmentation Precursor [M+H]+ m/z 237.11 Benzoyl Benzoyl Cation m/z 105.03 (Base Peak) Precursor->Benzoyl Inductive Cleavage (- C6H12O3) BenzoicAcid Protonated Benzoic Acid m/z 123.04 (Rearrangement) Precursor->BenzoicAcid H-Transfer (- C6H10O2) Phenyl Phenyl Cation m/z 77.04 Benzoyl->Phenyl - CO (28 Da)

Figure 1: ESI(+) Fragmentation Pathway of 6-(Benzoyloxy)hexanoic acid.[3][4][5]

Comparative Performance Guide

This section compares 6-(Benzoyloxy)hexanoic acid against its closest structural analogs. Use this table to distinguish the target from potential interferences.

Table 1: Diagnostic Ion Comparison
AnalyteStructure TypePrecursor (ESI+)Diagnostic Fragment 1Diagnostic Fragment 2Distinguishing Feature
6-(Benzoyloxy)hexanoic acid Ester 237 105 (PhCO⁺) 123 (PhCOOH₂⁺) Strong 105; Presence of 123 rearrangement.
Hippuric Acid Amide180105 (PhCO⁺)77 (Ph⁺)Glycine loss (-75 Da). No m/z 123.
Benzoic Acid Acid123105 (PhCO⁺)77 (Ph⁺)Parent is 123.[3][4][6][7][8][9][10] No higher mass fragments.
1,6-Hexanediol Dibenzoate Diester327105 (PhCO⁺)149 (Plasticizer bg)High MW. Double ester loss pattern.
Interpretation Notes:
  • Vs. Hippuric Acid: Both yield m/z 105. However, Hippuric acid (N-benzoylglycine) has an even mass parent (180) in ESI+ due to the Nitrogen rule (if considered M+NH4, but usually M+H is 180). Wait—Hippuric acid (C9H9NO3) MW is 179. So [M+H]+ is 180. The target (Ester) has MW 236, [M+H]+ 237. Mass difference is the primary filter.

  • Vs. Isomers: Isomers like benzyl hexanedioate (Benzyl ester of adipic acid) will also show m/z 91 (Tropylium, C7H7+) because the benzyl group (Ph-CH2-) is attached to Oxygen. 6-(Benzoyloxy)hexanoic acid has the Carbonyl attached to the Phenyl ring (Ph-CO-), so it favors m/z 105 , not m/z 91. This is a crucial structural confirmation.

Experimental Validation Protocol

To confirm the identity of this metabolite in a sample (e.g., biological fluid or polymer extract), follow this self-validating workflow:

  • Retention Time Locking: Compare RT with a commercial standard (CAS 956-09-2). The acid group makes it elute earlier than the diester parent on C18 columns.

  • m/z 105/77 Ratio: In the MS/MS spectrum, the ratio of m/z 105 to m/z 77 should match the standard (typically ~3:1 to 5:1 depending on CE).

  • Absence of m/z 91: Ensure no significant peak at m/z 91. If m/z 91 is present, suspect a benzyl ester isomer (e.g., Benzyl adipate).

  • Neutral Loss Scan: Perform a Neutral Loss scan for 132 Da (Loss of hydroxyhexanoic acid) if using a Triple Quadrupole.

Workflow Diagram

Workflow Sample Sample Extract LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 Target: m/z 237.1 LC->MS1 Decision Peak Found? MS1->Decision MS2 Targeted MS/MS (CE 30eV) Decision->MS2 Yes Check1 Check m/z 105 (Base Peak) MS2->Check1 Check2 Check m/z 91 (Must be Absent) MS2->Check2 Result Confirmed 6-(Benzoyloxy)hexanoic acid Check1->Result Check2->Result

Figure 2: Validation workflow for distinguishing Benzoyl vs. Benzyl isomers.

References

  • Kermanshahi Pour, A. et al. (2009).[11] Metabolites from the biodegradation of 1,6-hexanediol dibenzoate, a potential green plasticizer, by Rhodococcus rhodochrous. Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. Benzoic acid, fragmentation data. National Institute of Standards and Technology.[10] Link

  • Demarque, D. P. et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Link

Sources

Comparative

A Comparative Guide to the FTIR Spectrum of 6-(Benzoyloxy)hexanoic Acid: A Detailed Functional Group Analysis

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-(benzoyloxy)hexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-(benzoyloxy)hexanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the molecule's spectral features, comparing them with related compounds to provide a comprehensive understanding of its vibrational characteristics.

Introduction to FTIR Spectroscopy and 6-(Benzoyloxy)hexanoic Acid

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds.[1][2][3] The resulting spectrum is a unique molecular "fingerprint" that provides valuable structural information.

6-(Benzoyloxy)hexanoic acid is a bifunctional molecule containing both a carboxylic acid and a benzoate ester. This structure makes it an interesting subject for FTIR analysis, as the spectrum will exhibit characteristic peaks for both functional groups, allowing for a detailed comparative study.

Caption: Molecular structure of 6-(benzoyloxy)hexanoic acid.

Predicted FTIR Spectrum of 6-(Benzoyloxy)hexanoic Acid: A Functional Group Deep Dive

The FTIR spectrum of 6-(benzoyloxy)hexanoic acid is a composite of the vibrational modes of its constituent parts: the benzoic acid moiety, the hexanoic acid chain, the ester linkage, and the terminal carboxylic acid.

The Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to some of the most recognizable peaks in an IR spectrum.

  • O-H Stretching: A very broad and intense absorption band is expected between 2500 and 3300 cm⁻¹.[1][4][5][6] This broadening is a direct consequence of intermolecular hydrogen bonding between carboxylic acid dimers.[1][4] This wide band is often superimposed on the C-H stretching peaks.[4][7]

  • C=O Stretching: A sharp and intense absorption is anticipated in the range of 1700-1725 cm⁻¹ for the carbonyl group of the aliphatic carboxylic acid.[1][6] The presence of hydrogen bonding in the dimeric form typically shifts this peak to a lower wavenumber, around 1710 cm⁻¹.[6][8]

  • C-O Stretching and O-H Bending: A medium intensity C-O stretching vibration is expected between 1210 and 1320 cm⁻¹.[4] Additionally, O-H in-plane bending can be observed around 1400-1440 cm⁻¹ and out-of-plane bending as a broad peak between 910 and 950 cm⁻¹.[4]

The Ester Group (-COO-)

The benzoate ester group also presents distinct and strong absorptions.

  • C=O Stretching: The ester carbonyl stretch is typically found at a higher frequency than the carboxylic acid carbonyl. For an α,β-unsaturated ester like a benzoate, this peak is expected to be strong and sharp in the 1715-1730 cm⁻¹ region.[9][10] This will likely overlap with the carboxylic acid C=O stretch, potentially appearing as a broadened or asymmetric peak.

  • C-O Stretching: Esters exhibit two characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically found between 1250 and 1300 cm⁻¹, while the symmetric stretch appears between 1000 and 1100 cm⁻¹.[9][11][12]

The Aromatic and Aliphatic Moieties
  • Aromatic C-H Stretching: Weak to medium absorptions from the C-H stretching of the benzene ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10]

  • Aliphatic C-H Stretching: The -CH₂- groups of the hexanoic acid chain will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[13]

  • Aromatic C=C Stretching: Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.[10]

  • Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a monosubstituted benzene ring typically appear as strong absorptions between 690 and 770 cm⁻¹.[14]

Comparative Spectral Analysis

To better understand the spectrum of 6-(benzoyloxy)hexanoic acid, it is instructive to compare its expected peaks with the known spectra of its precursors, benzoic acid and hexanoic acid.

Functional GroupVibrational Mode6-(Benzoyloxy)hexanoic acid (Predicted)Benzoic AcidHexanoic Acid
Carboxylic Acid O-H Stretch2500-3300 cm⁻¹ (very broad, strong)2500-3300 cm⁻¹ (very broad, strong)[14][15]2500-3300 cm⁻¹ (very broad, strong)[4]
C=O Stretch~1710 cm⁻¹ (strong, sharp)1680-1710 cm⁻¹ (strong, sharp)[14]~1710 cm⁻¹ (strong, sharp)[16]
C-O Stretch1210-1320 cm⁻¹ (medium)1210-1320 cm⁻¹ (medium)[14]1210-1320 cm⁻¹ (medium)[4]
O-H Bend910-950 cm⁻¹ (broad, medium)900-960 cm⁻¹ (broad, medium)[14]910-950 cm⁻¹ (broad, medium)[4]
Ester C=O Stretch1715-1730 cm⁻¹ (strong, sharp)N/AN/A
Asymmetric C-O-C Stretch1250-1300 cm⁻¹ (strong)N/AN/A
Symmetric C-O-C Stretch1000-1100 cm⁻¹ (strong)N/AN/A
Aromatic Aromatic C-H Stretch3000-3100 cm⁻¹ (weak-medium)3030-3080 cm⁻¹ (weak-medium)[14]N/A
Aromatic C=C Stretch1450-1600 cm⁻¹ (medium-weak)~1600, 1585, 1450 cm⁻¹ (medium-weak)N/A
Aromatic C-H Bend690-770 cm⁻¹ (strong)690-770 cm⁻¹ (strong)[14]N/A
Aliphatic Aliphatic C-H Stretch2850-2960 cm⁻¹ (medium-strong)N/A2850-2960 cm⁻¹ (medium-strong)

This comparison highlights how the spectrum of 6-(benzoyloxy)hexanoic acid will be a superposition of the features of an aliphatic carboxylic acid and an aromatic ester. The key distinguishing features will be the presence of both the ester C=O and C-O stretches alongside the characteristic broad O-H and C=O of the carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 6-(benzoyloxy)hexanoic acid, which is likely a solid or viscous liquid at room temperature, the following protocol is recommended.

Sample Preparation

The choice of sample preparation method is crucial for obtaining a high-quality spectrum.

  • Attenuated Total Reflectance (ATR): This is often the simplest and most common method for solid and liquid samples.[17]

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the 6-(benzoyloxy)hexanoic acid sample directly onto the crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • KBr Pellet Method (for solids): [18]

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure to form a transparent or semi-transparent pellet.

    • Place the pellet in the spectrometer's sample holder and collect the spectrum.

  • Thin Film Method (for liquids or low-melting solids):

    • If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two KBr or NaCl salt plates.[19]

    • Place a small drop of the liquid sample on one plate.

    • Carefully place the second plate on top and gently press to create a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder for analysis.

Caption: Experimental workflow for FTIR analysis.

Instrument Parameters

For a typical mid-IR analysis, the following parameters are a good starting point:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

Conclusion

The FTIR spectrum of 6-(benzoyloxy)hexanoic acid is predicted to be rich in information, displaying the characteristic absorption bands of both a carboxylic acid and a benzoate ester. The very broad O-H stretch from 2500-3300 cm⁻¹ and the strong carbonyl absorptions around 1710-1730 cm⁻¹ will be the most prominent features. By comparing the spectrum to those of benzoic acid and hexanoic acid, a definitive identification of the functional groups can be achieved. Careful sample preparation and data acquisition are paramount to obtaining a high-quality spectrum that allows for a detailed and accurate structural elucidation.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Unlocking Molecular Secrets. (2026, February 15). The Power of Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure A.10. IR spectrum of hexanoic acid (HA) and the most prominent.... Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • NIST. (n.d.). Hexanoic acid, 6-(benzoylamino)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Benzamidohexanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Validation

A Spectroscopic Deep Dive: Differentiating 6-(Benzoyloxy)hexanoic Acid and 1,6-Hexanediol Dibenzoate

In the landscape of chemical research and development, the precise structural elucidation of organic molecules is paramount. Closely related isomers or compounds with similar building blocks can present analytical challe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical research and development, the precise structural elucidation of organic molecules is paramount. Closely related isomers or compounds with similar building blocks can present analytical challenges, demanding a multi-faceted spectroscopic approach for unambiguous identification. This guide provides an in-depth comparative analysis of two such molecules: 6-(Benzoyloxy)hexanoic acid and 1,6-Hexanediol dibenzoate. While both share the benzoyl and hexyl moieties, their distinct functional groups—a carboxylic acid versus a second ester—give rise to unique and diagnostic spectral fingerprints.

Here, we dissect the expected and experimentally observed differences in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This guide is intended for researchers and drug development professionals who rely on these techniques for routine characterization and quality control.

Molecular Structures at a Glance

A fundamental understanding of the molecular architecture is crucial before delving into the spectra. The key difference lies in the termini of the C6 alkyl chain.

Caption: Chemical structures of 6-(Benzoyloxy)hexanoic acid and 1,6-Hexanediol dibenzoate.

The presence of a terminal carboxylic acid in 6-(benzoyloxy)hexanoic acid versus the symmetrical diester structure of 1,6-hexanediol dibenzoate is the central driver of their spectral differences.

¹H NMR Spectroscopy: A Tale of Two Termini

Proton NMR provides a detailed map of the hydrogen environments within a molecule. The key differentiators will be the chemical shift of the terminal protons on the C6 chain and the presence or absence of the acidic proton.

Predicted & Observed Chemical Shifts
Proton Assignment 6-(Benzoyloxy)hexanoic acid (Predicted) 1,6-Hexanediol dibenzoate (Observed) [1]Key Differentiator
-COOH ~10-12 ppm (broad singlet, 1H)AbsentPresence of a highly deshielded, exchangeable carboxylic acid proton.
Ar-H (ortho) ~8.0 ppm (d, 2H)~8.0 ppm (d, 4H)Integration (4H vs. 2H) reflects the two identical benzoyl groups.
Ar-H (para) ~7.6 ppm (t, 1H)~7.6 ppm (t, 2H)Integration (2H vs. 1H).
Ar-H (meta) ~7.45 ppm (t, 2H)~7.45 ppm (t, 4H)Integration (4H vs. 2H).
-CH₂-O-C=O ~4.3 ppm (t, 2H)~4.3 ppm (t, 4H)Integration (4H vs. 2H). The chemical environment is nearly identical.
-CH₂-COOH ~2.3 ppm (t, 2H)AbsentPresence of protons alpha to a carboxylic acid.
Internal -CH₂- ~1.4-1.8 ppm (m, 6H)~1.4-1.8 ppm (m, 4H)Different number of internal methylene groups due to symmetry.

Expert Analysis: The most striking difference is the anticipated singlet for the carboxylic acid proton in 6-(benzoyloxy)hexanoic acid, appearing far downfield (10-12 ppm)[2]. This peak is characteristically broad and will disappear upon a D₂O shake, a classic validation test. Conversely, the spectrum of 1,6-hexanediol dibenzoate is defined by its symmetry[1]. The integration of the aromatic and the ester-adjacent methylene (-CH₂-O) protons will be exactly double that of the mono-ester, reflecting the two identical ends of the molecule. Furthermore, 6-(benzoyloxy)hexanoic acid will show a triplet around 2.3 ppm corresponding to the protons alpha to the carbonyl of the carboxylic acid, a feature entirely absent in the dibenzoate[2].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR distinguishes unique carbon environments. Here, the key differences arise from the carbonyl carbons and the overall symmetry.

Carbon Assignment 6-(Benzoyloxy)hexanoic acid (Predicted) 1,6-Hexanediol dibenzoate (Predicted) Key Differentiator
-COOH ~179 ppmAbsentCarboxylic acid carbonyl is significantly downfield.
-C=O (Ester) ~166 ppm~166 ppmThe ester carbonyl environments are very similar.
Ar-C (quaternary) ~130 ppm~130 ppm
Ar-C (para) ~133 ppm~133 ppm
Ar-C (ortho) ~129.5 ppm~129.5 ppm
Ar-C (meta) ~128.5 ppm~128.5 ppm
-CH₂-O-C=O ~65 ppm~65 ppm
-CH₂-COOH ~34 ppmAbsentPresence of carbon alpha to the carboxylic acid.
Other Alkyl -CH₂- ~24, 25, 28 ppm~26, 29 ppmFewer signals due to symmetry in the dibenzoate.

Expert Analysis: The most definitive feature in the ¹³C NMR spectrum of 6-(benzoyloxy)hexanoic acid is the signal for the carboxylic acid carbonyl, expected around 179-185 ppm[2][3]. This is distinctly different from the ester carbonyl, which appears further upfield around 166 ppm. The spectrum of 1,6-hexanediol dibenzoate will only show the single ester carbonyl resonance. Moreover, due to its C2 symmetry, the dibenzoate will exhibit fewer unique signals in the alkyl region compared to the asymmetric hexanoic acid derivative.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is exceptionally powerful for distinguishing functional groups. The carboxylic acid and ester groups have highly characteristic absorption bands.

Vibrational Mode 6-(Benzoyloxy)hexanoic acid (Expected) 1,6-Hexanediol dibenzoate (Expected) Key Differentiator
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad) AbsentThe hallmark of a carboxylic acid dimer. [4]
C-H Stretch (Aromatic) >3000 cm⁻¹>3000 cm⁻¹Present in both.
C-H Stretch (Aliphatic) <3000 cm⁻¹<3000 cm⁻¹Present in both.
C=O Stretch (Carboxylic Acid) ~1710 cm⁻¹Absent
C=O Stretch (Ester) ~1720 cm⁻¹~1720 cm⁻¹The two C=O stretches in the acid may overlap, appearing as one broad band.
C-O Stretch ~1300-1000 cm⁻¹ (two bands) ~1300-1000 cm⁻¹ (two strong bands) Esters characteristically show two C-O stretches (C-C-O and O-C-C).[5]

Expert Analysis: The IR spectrum of 6-(benzoyloxy)hexanoic acid will be dominated by an extremely broad O-H stretching band from 3300-2500 cm⁻¹, a classic signature of the hydrogen-bonded dimer of a carboxylic acid[4]. This feature is completely absent in 1,6-hexanediol dibenzoate. While both molecules will show a strong carbonyl (C=O) absorption, the band for 6-(benzoyloxy)hexanoic acid will likely be broader due to the overlapping signals from its ester (~1720 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) moieties[2]. The dibenzoate will show a sharper, single C=O ester peak around 1720 cm⁻¹. Both will display the characteristic strong C-O stretching bands of an ester between 1300 and 1000 cm⁻¹[5].

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides information on the molecular weight and fragmentation pathways, offering further structural proof.

Ion/Fragment 6-(Benzoyloxy)hexanoic acid (Predicted) 1,6-Hexanediol dibenzoate (Predicted) Key Differentiator
Molecular Ion [M]⁺• m/z 236m/z 342Different molecular weights are a primary confirmation.
Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) m/z 105 (Base Peak) This will be a major, likely base peak, in both spectra. [6]
Phenyl Cation [C₆H₅]⁺ m/z 77m/z 77Common fragment from the benzoyl group.
Loss of Benzoic Acid m/z 114 [M-122]⁺•Not a primary pathwayMcLafferty rearrangement can lead to the elimination of benzoic acid.
[M - C₆H₅COO]⁺ m/z 115m/z 221Cleavage of the ester bond.

Expert Analysis: The molecular ion peak will immediately differentiate the two compounds (m/z 236 for the acid, m/z 342 for the dibenzoate). The most significant common feature will be an intense peak at m/z 105, corresponding to the stable benzoyl cation, which will likely be the base peak in both spectra[6]. A fragment at m/z 77 (phenyl cation) will also be prominent. For 6-(benzoyloxy)hexanoic acid, fragmentation pathways involving the carboxylic acid group, such as a McLafferty rearrangement leading to the loss of benzoic acid (a neutral loss of 122), can provide additional structural confirmation.

Fragmentation cluster_0 Common Fragmentation cluster_1 Unique to 6-(Benzoyloxy)hexanoic acid Parent [M]⁺• Benzoyl Benzoyl Cation m/z 105 Parent->Benzoyl Cleavage Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl - CO Acid_Parent [M]⁺• m/z 236 McLafferty Loss of Benzoic Acid [M-122]⁺• Acid_Parent->McLafferty McLafferty Rearrangement

Caption: Key mass spectrometry fragmentation pathways.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols for sample analysis are recommended.

Experimental Workflow: Spectroscopic Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_interp Data Interpretation Prep Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR, CH₂Cl₂ for IR liquid cell) NMR ¹H & ¹³C NMR Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (EI) Prep->MS Interpret Compare spectra against predicted values and reference data NMR->Interpret IR->Interpret MS->Interpret

Caption: General workflow for spectroscopic sample analysis.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Typically, 16-32 scans are sufficient. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS (0 ppm) or residual solvent peak.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. Process similarly to the ¹H spectrum.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

    • Solid: Prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Record the sample spectrum from ~4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum should be plotted as % Transmittance vs. Wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method, such as a direct insertion probe or Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion

While 6-(benzoyloxy)hexanoic acid and 1,6-hexanediol dibenzoate share common structural motifs, they are readily and unambiguously distinguishable through standard spectroscopic techniques. The presence of the carboxylic acid functional group in the former provides unique, powerful diagnostic signals: a broad O-H stretch in the IR, a far downfield exchangeable proton in the ¹H NMR, and a characteristic carbonyl signal in the ¹³C NMR. In contrast, the symmetry of 1,6-hexanediol dibenzoate is its defining feature, leading to fewer unique signals in NMR and a doubling of integration for the benzoyl-related protons. A combined, systematic application of these methods provides a self-validating system for robust structural confirmation.

References

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. NMR spectrum of synthesized 1,6-hexanediol dibenzoate. Available at: [Link]

  • Scribd. Spectroscopic Analysis of Esters and Acids. Available at: [Link]

  • B. C. Smith. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Journal of Chemical Education. (2004). Spectroscopic Properties of Some Simple Esters. Available at: [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Esters. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. Available at: [Link]

  • SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. Available at: [Link]

  • Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

  • NIST WebBook. Hexanoic acid, 6-(benzoylamino)- IR Spectrum. Available at: [Link]

  • NIST WebBook. Hexanoic acid, 6-(benzoylamino)- Mass Spectrum. Available at: [Link]

  • University of Colorado Boulder. IR: carboxylic acids. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link]

Sources

Comparative

Technical Guide: HPLC Retention Time Reference &amp; Method Development for 6-(Benzoyloxy)hexanoic Acid

The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It establishes a robust HPLC retention time reference framework for 6-(Benzoyloxy)hexanoic acid (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for analytical chemists and pharmaceutical researchers. It establishes a robust HPLC retention time reference framework for 6-(Benzoyloxy)hexanoic acid (also known as 6-benzoyloxycaproic acid), a critical intermediate in drug synthesis (e.g., HDAC inhibitors) and a degradation marker for benzoyl-functionalized polymers.

Executive Summary & Physicochemical Profile

6-(Benzoyloxy)hexanoic acid presents a dual chromatographic challenge: it possesses a hydrophobic aromatic tail (benzoyl group) and a polar, ionizable head (carboxylic acid). Standard generic gradients often result in peak tailing or co-elution with hydrolysis byproducts like benzoic acid.

This guide provides a comparative analysis of two separation strategies: a standard C18 (Octadecyl) approach for general purity profiling and an orthogonal Phenyl-Hexyl approach for complex matrix resolution.

Analyte Profile
PropertyValueChromatographic Implication
CAS Number N/A (Derivative)Treat as Benzoyl-Caproic Acid analog.
Molecular Weight ~236.26 g/mol Detectable by MS (ESI+) and UV.
pKa (Acid) ~4.7 - 4.8Critical: Mobile phase pH must be < 2.8 to suppress ionization and ensure retention.
LogP (Octanol/Water) ~3.2 (Predicted)Elutes after Benzoic acid (LogP 1.9) and Hexanoic acid.[1][2]
UV Max 230 nm, 273 nm230 nm offers higher sensitivity; 273 nm offers higher specificity for the benzoyl moiety.

Comparative Method Analysis

The following data compares the performance of the two primary stationary phases. The "Relative Retention Time" (RRT) is calculated relative to Benzoic Acid , a common impurity and stable reference marker.

Method A: The Workhorse (C18)

Best for: Routine purity checks, synthetic reaction monitoring.

  • Column: Agilent Poroshell 120 EC-C18 (or equivalent), 3.0 x 100 mm, 2.7 µm.

  • Mechanism: Hydrophobic interaction dominant.

  • Performance: Sharp peaks, predictable elution order based on hydrophobicity.

Method B: The Orthogonal Choice (Phenyl-Hexyl)

Best for: Complex matrices, separating structural isomers, or resolving aromatic impurities.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 3.0 x 100 mm, 2.6 µm.

  • Mechanism:

    
     interactions combined with hydrophobicity.
    
  • Performance: Enhanced selectivity for the benzoyl ring; slightly different selectivity for non-aromatic impurities.

Comparative Data Table (Predicted)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol (promotes

selectivity)
Benzoic Acid RT ~3.5 min (Reference)~4.2 min
6-(Benzoyloxy)hexanoic Acid RT ~8.4 min ~9.8 min
RRT (vs Benzoic Acid) ~2.4 ~2.3
Resolution (Rs) > 5.0> 6.5
Peak Tailing (Tf) 1.1 (Standard)1.0 (Improved symmetry)

Analyst Note: The Phenyl-Hexyl column often provides better peak symmetry for aromatic acids due to the specific interaction with the benzene ring, reducing the reliance on silanol suppression.

Detailed Experimental Protocols

Protocol A: Standard Reverse-Phase (C18)

Objective: Rapid quantification of 6-(Benzoyloxy)hexanoic acid purity.

  • System Preparation:

    • Flush system with Water/Acetonitrile (50:50) to remove buffers.

    • Install C18 Column (e.g., Agilent Poroshell 120 EC-C18).

    • Set Column Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade Water. Filter (0.22 µm).[1]

    • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Gradient Program (Flow: 0.6 mL/min):

    • 0.0 min: 95% A / 5% B (Equilibration)

    • 2.0 min: 95% A / 5% B (Hold for polar impurities)

    • 12.0 min: 5% A / 95% B (Linear ramp)

    • 15.0 min: 5% A / 95% B (Wash)

    • 15.1 min: 95% A / 5% B (Re-equilibration)

  • Detection:

    • UV-Vis / DAD: 230 nm (bandwidth 4 nm), Reference 360 nm.

Protocol B: Self-Validating System Check

To ensure the retention time is accurate for your specific system (dwell volume differences), use Benzoic Acid as an internal system suitability standard.

  • Prepare a "System Suitability Mix" containing:

    • Benzoic Acid (0.1 mg/mL)

    • 6-(Benzoyloxy)hexanoic acid (Target, 0.1 mg/mL)

  • Inject 5 µL.

  • Validation Rule: The Target peak must elute after Benzoic acid. If the RRT is < 2.0, check the organic modifier percentage (it may be too high) or the pH (it may be too high, causing ionization).

Decision Workflow & Troubleshooting

The following diagram illustrates the logical pathway for method selection and troubleshooting retention shifts.

HPLC_Workflow Start Start: Analyze 6-(Benzoyloxy)hexanoic Acid MatrixCheck Is the sample a complex biological matrix or crude synthesis mix? Start->MatrixCheck MethodA Select Method A (C18) Standard Purity Profiling MatrixCheck->MethodA No (Clean Standard) MethodB Select Method B (Phenyl-Hexyl) Orthogonal Selectivity Required MatrixCheck->MethodB Yes (Complex) RunQC Run System Suitability (Benzoic Acid + Analyte) MethodA->RunQC MethodB->RunQC CheckRRT Calculate RRT (Target RT / Benzoic RT) RunQC->CheckRRT Pass RRT ~ 2.3 - 2.5 Proceed to Quantification CheckRRT->Pass Valid Fail RRT < 2.0 or Peak Tailing CheckRRT->Fail Invalid FixPH Action: Lower pH (Add 0.1% TFA instead of Formic) Fail->FixPH Peak Tailing? FixOrg Action: Reduce Initial %B or Flatten Gradient Fail->FixOrg Early Elution?

Caption: Decision tree for selecting the optimal HPLC method and validating retention performance using Relative Retention Time (RRT).

References

  • Yeo, P., et al. (2007).[3] Development and Validation of HPLC-MS/MS Assay for 6-(3-benzoyl-ureido)-hexanoic Acid Hydroxyamide in Mouse Plasma. Biomedical Chromatography. Link

    • Relevance: Establishes chromatographic behavior of benzoyl-hexanoic acid derivatives in biological m
  • BenchChem. (2025).[1][4] Application Note: HPLC Analysis of Benzoic Acid and Its Derivatives. Link

    • Relevance: Provides baseline retention data for the benzoyl moiety and RRT calcul
  • Sigma-Aldrich. (2023). Separation of Organic Acids with 100% Aqueous Mobile Phase using Ascentis Express AQ-C18. Link

    • Relevance: Validates the use of acidic mobile phases for retaining carboxylic acids like 6-(Benzoyloxy)hexanoic acid.
  • SIELC Technologies. (2024). HPLC Separation of Carboxylic Acids on Primesep Columns. Link

    • Relevance: Discusses mixed-mode separation strategies for arom

Sources

Validation

A Senior Application Scientist's Guide to the Elemental Analysis and Purity Assessment of 6-(Benzoyloxy)hexanoic Acid

Introduction: In the landscape of drug development and chemical research, the precise characterization of molecular intermediates is not merely a procedural step but the foundation of reliable and reproducible science. 6...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of drug development and chemical research, the precise characterization of molecular intermediates is not merely a procedural step but the foundation of reliable and reproducible science. 6-(Benzoyloxy)hexanoic acid, a molecule featuring a carboxylic acid functional group and a benzoyl-protected alcohol, serves as a valuable building block, often employed as a linker or in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its molecular formula is C₁₃H₁₈O₃ with a molecular weight of 222.28 g/mol . The integrity of this compound—its elemental composition and purity—directly impacts reaction yields, impurity profiles, and the ultimate efficacy and safety of the final product.

This guide provides an in-depth, comparative analysis of the essential techniques required to validate the identity and purity of 6-(Benzoyloxy)hexanoic acid. We will move beyond rote protocols to explore the causality behind our analytical choices, offering a framework for robust, self-validating quality assessment for researchers, scientists, and drug development professionals.

Part 1: Elemental Composition Verification via Combustion Analysis

The first pillar of characterization is confirming that the synthesized molecule has the correct empirical formula. For organic compounds, elemental analysis is the definitive method for determining the mass fractions of carbon, hydrogen, and nitrogen.[2]

The Gold Standard: CHN Combustion Analysis

Combustion analysis is the benchmark technique for determining the carbon, hydrogen, and nitrogen content of an organic sample with high precision.[2][3] The principle is straightforward yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, which quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[3][4] These resultant gases are then separated and measured by a detector, allowing for the calculation of the elemental composition of the original sample.[5]

The theoretical elemental composition of 6-(Benzoyloxy)hexanoic acid (C₁₃H₁₈O₃) provides the benchmark against which experimental results are compared.

ElementAtomic WeightAtoms in MoleculeTotal Weight% Composition (Theoretical)
Carbon (C)12.01113156.14370.24%
Hydrogen (H)1.0081818.1448.16%
Oxygen (O)15.999347.99721.60%
Total 222.284 100.00%

An experimental result within ±0.4% of the theoretical value is generally considered acceptable and confirms the empirical formula.

Experimental Protocol: CHN Analysis
  • Instrument Calibration: Calibrate the CHN Elemental Analyzer using a certified standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation: Accurately weigh 2-3 mg of the dried 6-(Benzoyloxy)hexanoic acid sample into a tin capsule using a microbalance.[5][6] The sample must be homogenous and free of solvent.

  • Combustion: Place the capsule into the autosampler. The sample is dropped into a furnace at approximately 990°C with a pulse of pure oxygen.[6]

  • Reduction and Separation: The combustion gases flow through a reduction tube containing copper to remove excess oxygen and reduce nitrogen oxides to N₂.[4][6]

  • Detection: The resulting mixture of CO₂, H₂O, and N₂ is separated via gas chromatography and quantified using a thermal conductivity detector.[6]

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Elemental Analyzer cluster_2 Data Output Sample 2-3 mg Sample Tin_Capsule Weigh into Tin Capsule Sample->Tin_Capsule Autosampler Autosampler Tin_Capsule->Autosampler Combustion Combustion Furnace (~990°C + O₂) Autosampler->Combustion Inject Reduction Reduction Tube (Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx, O₂ GC_Column GC Separation Reduction->GC_Column CO₂, H₂O, N₂ TCD Thermal Conductivity Detector (TCD) GC_Column->TCD Result Calculate %C, %H, %N TCD->Result

Caption: Workflow for CHN Elemental Analysis.

Part 2: A Multi-Technique Approach to Purity Assessment

While elemental analysis confirms the building blocks are correct, it does not reveal the presence of isomers, unreacted starting materials, or side-products. A comprehensive purity assessment requires a combination of chromatographic and spectroscopic techniques, as no single method can definitively declare a compound 100% pure.[7][8]

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, excelling at separating the target compound from potential impurities. For a molecule like 6-(Benzoyloxy)hexanoic acid, a reverse-phase HPLC (RP-HPLC) method is ideal. The nonpolar stationary phase (e.g., C18) retains the compound, which is then eluted by a polar mobile phase. The benzoyl group provides a strong chromophore, making UV detection highly effective.

Comparative Insight: Why HPLC over GC? Gas Chromatography (GC) is generally unsuitable for this analyte. The carboxylic acid group makes the molecule non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization would be necessary, adding complexity and potential sources of error. HPLC, being a liquid-phase technique, analyzes the compound directly in solution at ambient temperature.

Experimental Protocol: RP-HPLC Purity Assay
  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 30% to 95% Mobile Phase B over 15 minutes is a suitable starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile/water to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and monitor the chromatogram. Purity is calculated by peak area normalization, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.[7]

HPLC_Workflow cluster_0 Mobile Phase & Sample cluster_1 HPLC System cluster_2 Data System Solvent_A Solvent A (e.g., H₂O + 0.1% FA) Pump Gradient Pump Solvent_A->Pump Solvent_B Solvent B (e.g., ACN + 0.1% FA) Solvent_B->Pump Sample_Vial Sample in Vial (~1 mg/mL) Injector Autosampler/Injector Sample_Vial->Injector Pump->Injector Column C18 Column Injector->Column Inject Detector UV Detector (230 nm) Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration

Caption: Workflow for RP-HPLC Purity Assessment.

Structural Confirmation and Spectroscopic Purity

Spectroscopic methods provide orthogonal data, confirming the molecular structure and identifying impurities that may co-elute in HPLC or be invisible to the UV detector.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.[10][11] A ¹H NMR spectrum provides unambiguous confirmation of the structure and can readily detect proton-containing impurities, such as residual solvents or starting materials. The absence of unexpected signals is a strong indicator of high purity.[7] For 6-(Benzoyloxy)hexanoic acid, one would expect to see characteristic signals for the aromatic protons of the benzoyl group, the methylene protons adjacent to the ester and carboxylic acid, and the aliphatic chain protons, all with appropriate chemical shifts and integrations.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[7] Using a soft ionization technique like Electrospray Ionization (ESI), the analysis should show a dominant peak corresponding to the molecular ion. For 6-(Benzoyloxy)hexanoic acid (MW = 222.28), this would typically be observed as the protonated molecule [M+H]⁺ at m/z 223.3 or the deprotonated molecule [M-H]⁻ at m/z 221.3. The absence of significant signals at other masses supports the sample's purity.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations for this Analyte
CHN Analysis Combustion and detection of resulting gasesElemental composition (%C, %H)Confirms empirical formula; highly precise and accurate.[3][5]Does not detect isomers or impurities with the same elemental composition.
HPLC-UV Differential partitioning between mobile and stationary phasesPurity based on peak area; detects non-volatile impuritiesHigh sensitivity and resolution for separating complex mixtures; quantitative.[7]Impurities without a UV chromophore will not be detected; requires method development.
¹H NMR Nuclear spin in a magnetic fieldUnambiguous structural confirmation; detects proton-containing impuritiesProvides definitive structural data; can quantify impurities using an internal standard (qNMR).[8]Low sensitivity for minor impurities; complex mixtures can lead to overlapping signals.[12]
Mass Spectrometry Ionization and separation by mass-to-charge ratioMolecular weight confirmationHigh sensitivity and specificity for mass determination.[7]Cannot distinguish between isomers; not inherently quantitative without chromatographic coupling.[7]

Alternative Compound Comparison: 6-Benzamidohexanoic Acid

To provide context, we can compare the analysis of 6-(Benzoyloxy)hexanoic acid with a structurally similar compound, 6-Benzamidohexanoic acid . This alternative replaces the ester linkage with a more stable amide bond.

  • Analytical Implications: The analytical strategies would be largely similar. However, the amide bond's greater stability might be relevant if harsh analytical conditions were required. In mass spectrometry, the fragmentation patterns would differ significantly, with the amide linkage being less prone to cleavage than the ester.[13][14] From a drug development perspective, this change from an ester to an amide would drastically alter the compound's properties as a prodrug or linker, making it resistant to esterase-mediated cleavage in vivo.

Conclusion

The rigorous characterization of 6-(Benzoyloxy)hexanoic acid is a multi-faceted process that relies on the synergistic use of orthogonal analytical techniques. Elemental analysis provides the foundational confirmation of the empirical formula. High-performance liquid chromatography serves as the primary tool for quantitative purity assessment, separating the target molecule from process-related impurities. Finally, NMR and Mass Spectrometry offer definitive structural verification and an additional layer of purity assessment. By integrating these methods, researchers and drug development professionals can establish a self-validating system that ensures the quality, integrity, and reliability of this critical chemical intermediate, thereby upholding the highest standards of scientific and pharmaceutical development.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. (2024, April 4). Vertex AI Search.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Prestige Diagnostics.
  • Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester. Benchchem.
  • Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2).
  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. Vertex AI Search.
  • Structural elucid
  • CHN(O)S Elemental Analysis. Measurlabs.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). SIELC Technologies.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025, August 6).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). MDPI.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • Methods - C/H/N.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004, January 15). PubMed.
  • Correlation of Mass Spectra with Structure in Aromatic Oxygenated Compounds. Benzoate Type Esters.
  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2025, August 6).
  • The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Deriv
  • 6-(Benzyloxy)hexanoic acid. Sigma-Aldrich.
  • Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. (2021, March 15). PubMed.
  • Hexanoic acid, 6-(benzoylamino)-. the NIST WebBook.
  • 6-Benzamidohexanoic acid. PubChem.
  • Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for 6-(3-benzoyl-ureido)-hexanoic Acid Hydroxyamide, a Novel HDAC Inhibitor, in Mouse Plasma for Pharmacokinetic Studies. (2007, February 15). PubMed.
  • Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid. Benchchem.
  • Chemical Properties of Hexanoic acid, 6-(benzoylamino)- (CAS 956-09-2). Cheméo.
  • Purity of Reagents. Enfanos.
  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024, January 16). Chemical Society Reviews (RSC Publishing).

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling &amp; Disposal of 6-(Benzoyloxy)hexanoic Acid

The following guide details the operational safety and disposal protocols for 6-(Benzoyloxy)hexanoic acid . Author’s Note: As a Senior Application Scientist, I have structured this guide to address the specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 6-(Benzoyloxy)hexanoic acid .

Author’s Note: As a Senior Application Scientist, I have structured this guide to address the specific chemical functionality of this molecule—an aryl-aliphatic ester-acid . Unlike generic disposal advice, this protocol accounts for the compound's dual nature (lipophilic benzoate tail and hydrophilic carboxylic head), which dictates its solubility, reactivity, and waste stream classification.

Chemical Identity & Hazard Profiling

Before disposal, you must validate the material identity to ensure compatibility with waste streams. This compound is frequently confused with amide derivatives (e.g., Cbz-protected amino acids).

ParameterSpecificationOperational Implication
Chemical Name 6-(Benzoyloxy)hexanoic acidTarget Molecule
Functional Groups 1.[1] Carboxylic Acid (Terminal)2. Benzoate Ester (Internal)Acidic; susceptible to hydrolysis in strong base.
Physical State Solid (typically white/off-white powder)Dust inhalation hazard; requires solid waste segregation.
Solubility Soluble in organic solvents (DCM, DMSO, MeOH).Low solubility in water.Do not attempt aqueous drain disposal.[2]
Acidity (pKa) ~4.8 (Carboxylic acid)Corrosive to mucous membranes; incompatible with strong oxidizers.

Critical Safety Warning: While specific toxicological data for this intermediate may be limited, it must be handled as a Category 2 Skin/Eye Irritant (H315/H319) due to the free carboxylic acid moiety and potential hydrolysis to benzoic acid.

Primary Disposal Protocols

The disposal strategy relies on incineration as the ultimate fate. The presence of the benzene ring renders it unsuitable for standard biological wastewater treatment.

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup solids.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reaction.

  • Containerization: Place the solid in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

    • Why? HDPE is resistant to weak organic acids and prevents breakage during transport.

  • Labeling: Affix a hazardous waste label.

    • Required Fields: "Non-Halogenated Organic Solid."

    • Constituents: "6-(Benzoyloxy)hexanoic acid (100%)."

    • Hazard Checkbox: Irritant, Acidic.

  • Fate: High-temperature incineration (Waste Code: Incineration Only ).

Scenario B: Liquid Waste (Solvent Solutions)

Applicability: Reaction mother liquors (DCM, Ethyl Acetate, Methanol).

  • Compatibility Check: Ensure the solvent carrier is non-halogenated or halogenated and segregate accordingly.

    • Example: If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • Example: If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • pH Adjustment (Optional but Recommended): If the solution is highly concentrated (>1 M), neutralization is not recommended in the waste container due to exotherm risks. Dispose of as acidic organic waste.

  • Fate: Fuel blending or Incineration.

Scenario C: Aqueous Waste (Buffer/Work-up Layers)

Applicability: Aqueous layers from extractions containing trace amounts.

  • Extraction: Do not pour down the drain. The benzoate moiety is an environmental pollutant.

  • Collection: Collect in "Aqueous Waste - Contaminated with Organics" carboy.

  • Fate: Wastewater treatment plant (WWTP) via chemical waste contractor (requires tertiary treatment).

Emergency Spill Response Workflow

Mechanism: Containment


 Neutralization 

Collection.
  • Isolate: Evacuate the immediate 3-meter radius. Don PPE (Nitrile gloves, safety goggles, lab coat).[2]

  • Contain: If liquid solution, dike with absorbent pillows. If solid, cover to prevent dust.

  • Neutralize: Apply Sodium Bicarbonate (

    
    )  or a commercial acid spill kit.
    
    • Observation: Wait for effervescence (

      
       evolution) to cease.
      
  • Collect: Sweep neutralized sludge into a dedicated waste pail. Label as "Spill Debris: Organic Acid."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of 6-(Benzoyloxy)hexanoic acid based on its physical state and solvent environment.

DisposalWorkflow Start Waste Generation: 6-(Benzoyloxy)hexanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Bin: Solid Organic Waste (Trace Acid) Solid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Layer (Water/Buffer) SolventCheck->Aqueous Water Based BinHalo Bin: Halogenated Organic Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic NonHalogenated->BinNonHalo BinAq Bin: Aqueous Toxic Aqueous->BinAq Incineration FINAL FATE: High-Temp Incineration BinSolid->Incineration BinHalo->Incineration BinNonHalo->Incineration BinAq->Incineration

Figure 1: Decision tree for the segregation and disposal of 6-(Benzoyloxy)hexanoic acid waste streams.

Regulatory & Compliance Data

Refer to these classifications when filling out your institution's hazardous waste manifest.

Regulatory BodyClassificationCode/Note
GHS (Global) Skin Irrit. 2; Eye Irrit.[1][3] 2AH315, H319
RCRA (USA) Not P- or U-listed specifically.Classify by characteristic: D002 (Corrosive) if pH < 2, otherwise General Organic.
DOT (Transport) Not regulated as Dangerous Goods (Solid).If dissolved, solvent dictates classification (e.g., UN 1993 for Flammable Liquid).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Hexanoic acid, 6-(benzoyloxy)-.[4][5] National Library of Medicine. [Link](Note: Search by structure for specific ester derivatives).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

Sources

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